Product packaging for Zb-716(Cat. No.:CAS No. 1853279-29-4)

Zb-716

Cat. No.: B611925
CAS No.: 1853279-29-4
M. Wt: 634.6 g/mol
InChI Key: FIAYIYKWRBIBQG-GDWZZRAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZB716, also known as Borestrant or Fulvestrant-3-boronic acid, is a first-in-class, steroidal Selective Estrogen Receptor Degrader (SERD) developed as an orally bioavailable analog of fulvestrant . It functions as a full estrogen receptor (ER) antagonist that competitively binds to the estrogen receptor alpha (ERα) with high affinity (IC50 = 4.1 nM) and effectively downregulates and degrades the ER protein in breast cancer cells . Its primary research value lies in overcoming the key limitation of fulvestrant, which is poor oral bioavailability due to rapid metabolic inactivation via glucuronidation and sulfation . The strategic replacement of the 3-hydroxyl group on fulvestrant with a boronic acid moiety minimizes this first-pass metabolism, leading to vastly improved systemic drug exposure after oral administration . Preclinical studies demonstrate that ZB716 modulates ERα-coregulator interactions in a nearly identical manner to fulvestrant and is effective in blocking the growth of both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells . In mouse xenograft models, including patient-derived xenografts (PDX), orally administered ZB716 showed superior efficacy in blocking tumor growth compared to fulvestrant, an effect attributable to its significantly higher bioavailability and consequent greater drug concentration in plasma and tumor tissue . This compound is currently in clinical development, with a Phase 1/2 trial (NCT04669587) ongoing for patients with ER+/HER2- locally advanced or metastatic breast cancer . ZB716 is intended for research use only to further explore the biology of ER-positive cancers and the mechanisms of endocrine resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48BF5O4S B611925 Zb-716 CAS No. 1853279-29-4

Properties

IUPAC Name

[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48BF5O4S/c1-30-17-15-26-25-12-11-24(33(40)41)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-43(42)19-9-16-31(34,35)32(36,37)38/h11-12,21-22,26-29,39-41H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,43?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAYIYKWRBIBQG-GDWZZRAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3CCC4(C(C3C(C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CCC4O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)CC[C@@H]4O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48BF5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107524
Record name Fulvestrant-3-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853279-29-4
Record name B-[(7α,17β)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1853279-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZB-716
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1853279294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant-3-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZB-716
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35ZN95LMT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zb-716: A Technical Deep Dive into its Mechanism of Action in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zb-716 (also known as Borestrant or fulvestrant-3-boronic acid) is a novel, orally bioavailable, steroidal selective estrogen receptor degrader (SERD) currently under clinical investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth analysis of the preclinical data elucidating the mechanism of action of this compound. It is a structural analog of fulvestrant, designed to overcome the poor bioavailability of the parent compound by employing a boronic acid modification to reduce first-pass metabolism.[1][3] Preclinical studies have demonstrated that this compound potently binds to the estrogen receptor-alpha (ERα), induces its degradation, and inhibits the proliferation of ER+ breast cancer cells, including those with acquired resistance to other endocrine therapies.[4][5] Furthermore, in vivo studies have highlighted its superior efficacy in suppressing tumor growth compared to fulvestrant, which is attributed to its enhanced pharmacokinetic profile.[6] This document will detail the core aspects of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: ERα Binding and Degradation

This compound functions as a dual-action antagonist and degrader of the estrogen receptor-alpha (ERα).[7] Its primary mechanism involves direct binding to the ligand-binding domain (LBD) of ERα, inducing a conformational change that marks the receptor for proteasomal degradation.[7] This leads to a reduction in the total cellular levels of ERα, thereby abrogating downstream estrogen-dependent signaling pathways that drive tumor proliferation.[7][8]

Binding Affinity to ERα

This compound exhibits high binding affinity for ERα, comparable to that of fulvestrant. A competitive displacement binding assay, where this compound competed with a fluorescent ligand for binding to ERα, demonstrated its potent interaction with the receptor.[5]

Table 1: ERα Binding Affinity

CompoundIC50 (nM)
This compound4.1[2][5]
Fulvestrant3.0[5]
17β-estradiolNot explicitly quantified in the provided results
ERα Degradation

A hallmark of this compound's activity is its ability to induce the degradation of the ERα protein. This has been demonstrated in multiple ER+ breast cancer cell lines, including those sensitive and resistant to tamoxifen.

Table 2: ERα Degradation in T47D Breast Cancer Cells

Cell LineCompoundIC50 for ERα Degradation (nM)
T47DThis compound7.8[5]
T47DFulvestrant9.3[5]

In Vitro Efficacy: Inhibition of ER+ Breast Cancer Cell Growth

This compound has been shown to potently inhibit the proliferation of various ER+ breast cancer cell lines, including those with wild-type and mutant ERα. Its efficacy has been demonstrated in both endocrine-sensitive and resistant models.

Table 3: Inhibition of Breast Cancer Cell Proliferation

Cell LineER StatusCompoundIC50 (nM)
MCF-7Wild-type ERαThis compound3.2[2]
MCF-7Wild-type ERαFulvestrant1.5[2]
T47DWild-type ERαThis compound6.1
T47DWild-type ERαFulvestrant1.2
MCF-7/TamR (Tamoxifen-Resistant)Wild-type ERαThis compound69
MCF-7/TamR (Tamoxifen-Resistant)Wild-type ERαFulvestrant44
T47D/Y537SMutant ERα (Y537S)This compound24.4[9]
T47D/Y537SMutant ERα (Y537S)Fulvestrant32.0[9]

In Vivo Efficacy: Superior Tumor Growth Inhibition

The enhanced oral bioavailability of this compound translates to superior in vivo efficacy compared to fulvestrant in xenograft models of ER+ breast cancer.

MCF-7 Xenograft Model

In a mouse xenograft model using MCF-7 cells, orally administered this compound demonstrated a dose-dependent inhibition of tumor growth that was superior to fulvestrant administered via subcutaneous injection.[1][6]

Table 4: Efficacy in MCF-7 Xenograft Model

Treatment GroupDose & AdministrationMean Tumor Volume Change (Day 21 vs. Day 0)Final Plasma Concentration (ng/mL)Final Tumor Concentration (ng/g)
Vehicle----
Fulvestrant200 mg/kg, s.c., weekly-~5~100
This compound10 mg/kg, p.o., dailySignificant Reduction[1]>30[1]>600[1]
This compound30 mg/kg, p.o., dailyMore Significant Reduction[1]>100[1]>2000[1]

Note: Specific tumor volume change percentages were not available in the provided search results.

Patient-Derived Xenograft (PDX) Model

This compound also showed potent anti-tumor activity in a patient-derived xenograft model of ER+ breast cancer, further validating its potential clinical utility.[7]

Pharmacokinetics

The key advantage of this compound over fulvestrant is its excellent oral bioavailability.[5] Pharmacokinetic studies in rodents have demonstrated high plasma concentrations and sustained exposure following oral administration.

Table 5: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Mouse8.3 mg/kg>160[2]-2547.1[5]-
Rat10 mg/kg158.12[10]2[10]1451.82[10]17.03[10]

Signaling Pathway and Mechanism of Action Diagrams

Zb716_Mechanism_of_Action This compound Mechanism of Action in ER+ Breast Cancer cluster_extracellular Extracellular cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Zb716_oral This compound (Oral) Zb716_cyto This compound Zb716_oral->Zb716_cyto Absorption ERa_cyto ERα Zb716_cyto->ERa_cyto Binds to LBD ERa_nuc ERα Zb716_cyto->ERa_nuc Blocks Translocation & Binding ERa_Zb716 ERα-Zb-716 Complex ERa_cyto->ERa_Zb716 Conformational Change ERa_cyto->ERa_nuc Translocation Proteasome Proteasome ERa_Zb716->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Leads to ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: this compound binds to and induces the degradation of ERα, preventing its nuclear actions.

Experimental Protocols

Disclaimer: The following protocols are synthesized from the available information in the search results. Specific details such as antibody catalog numbers, and precise reagent concentrations were not consistently available.

ERα Competitive Binding Assay
  • Principle: To determine the binding affinity of this compound to ERα by measuring its ability to displace a fluorescently labeled estrogen analog.

  • Protocol:

    • A solution containing purified, full-length human ERα is prepared.

    • A fluorescently labeled estrogen (fluomone ligand) is added to the ERα solution and allowed to reach binding equilibrium.

    • Increasing concentrations of this compound, fulvestrant, or 17β-estradiol are added to compete with the fluorescent ligand for ERα binding.

    • After incubation, the degree of fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand.

    • IC50 values are calculated by plotting the percentage of displacement against the logarithm of the competitor concentration.[5]

Cell Proliferation Assay
  • Principle: To assess the cytostatic or cytotoxic effects of this compound on breast cancer cell lines.

  • Protocol:

    • MCF-7, T47D, MCF-7/TamR, and T47D/Y537S cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or fulvestrant (e.g., from 0.1 nM to 1 µM). A vehicle control (DMSO) is also included.

    • Cells are incubated for 5 days, with the medium and treatment being refreshed every other day.[2]

    • Cell viability is assessed using a suitable method, such as WST-8 assay or by direct cell counting.

    • IC50 values are determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a logarithmic curve.[9]

Western Blot for ERα Degradation
  • Principle: To quantify the levels of ERα protein in breast cancer cells following treatment with this compound.

  • Protocol:

    • Cells are plated and treated with various concentrations of this compound or fulvestrant for a specified period (e.g., 5 days).[2]

    • Cells are lysed, and total protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 50 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[2]

    • The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the ERα band is quantified and normalized to the loading control to determine the relative level of ERα expression.

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

  • Protocol:

    • MCF-7 Xenograft:

      • Female immunodeficient mice (e.g., nude mice) are used.

      • MCF-7 cells are implanted subcutaneously. Tumors are allowed to grow to a palpable size.

      • Mice are randomized into treatment groups: vehicle control, fulvestrant (e.g., 200 mg/kg, s.c., weekly), and this compound (e.g., 10 mg/kg and 30 mg/kg, oral gavage, daily).[1]

      • Tumor size is measured regularly (e.g., every other day) for the duration of the study (e.g., 3 weeks).[1]

      • At the end of the study, plasma and tumor tissue are collected for pharmacokinetic and pharmacodynamic analysis.[6]

    • Patient-Derived Xenograft (PDX):

      • Tumor fragments from an ER+ breast cancer patient are implanted into immunodeficient mice.

      • Once tumors are established, mice are randomized into treatment groups.

      • Treatment and monitoring proceed as described for the MCF-7 model.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding ERα Binding Assay (IC50) Degradation ERα Degradation Assay (Western Blot) Binding->Degradation Mechanism Confirmation Proliferation Cell Proliferation Assay (IC50) Degradation->Proliferation Functional Consequence PK Pharmacokinetics (Mouse, Rat) Proliferation->PK Candidate Selection Efficacy Xenograft Models (MCF-7, PDX) PK->Efficacy Dose Rationale Clinical_Dev Clinical Development (Phase I/II) Efficacy->Clinical_Dev Leads to

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound is a promising, orally bioavailable SERD with a well-defined mechanism of action in ER+ breast cancer. Its ability to potently bind and degrade ERα, coupled with its superior pharmacokinetic profile and robust in vivo efficacy, positions it as a potentially significant advancement in the treatment of ER+ breast cancer, including in settings of acquired resistance to current endocrine therapies. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients.

References

A Technical Guide to Zb-716: An Orally Bioavailable SERD and its Comparison to Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Zb-716, a novel selective estrogen receptor downregulator (SERD), and a comprehensive comparison with the established therapeutic, fulvestrant. This document details their mechanisms of action, comparative efficacy, and pharmacokinetic profiles, supported by experimental data and protocols.

Introduction: The Evolution of SERDs in ER-Positive Breast Cancer Therapy

Estrogen receptor-positive (ER+) breast cancer remains a predominant subtype, with endocrine therapies targeting the ER signaling pathway as a cornerstone of treatment. Fulvestrant, the first-in-class SERD, effectively antagonizes and degrades the estrogen receptor alpha (ERα), offering a valuable therapeutic option for patients with advanced or metastatic ER+ breast cancer. However, its poor oral bioavailability, necessitating intramuscular injections, has prompted the development of orally bioavailable SERDs. This compound, also known as fulvestrant-3-boronic acid, has emerged as a promising orally active SERD, structurally analogous to fulvestrant.[1][2] This guide will dissect the key attributes of this compound and provide a direct comparison to fulvestrant.

Mechanism of Action: Targeting the Estrogen Receptor

Both this compound and fulvestrant are pure antiestrogens that function as SERDs.[2] Their primary mechanism of action involves binding to ERα, which induces a conformational change in the receptor. This altered conformation inhibits receptor dimerization, prevents its translocation to the nucleus, and ultimately targets the ERα protein for proteasomal degradation.[2] The subsequent reduction in cellular ERα levels disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER-positive cancer cells.

The key structural difference between the two compounds is the substitution of the 3-hydroxyl group on fulvestrant with a boronic acid moiety in this compound. This modification is designed to protect the molecule from first-pass metabolism, thereby enhancing its oral bioavailability, while retaining the pharmacodynamic properties of fulvestrant.

Signaling Pathway Disruption by this compound and Fulvestrant

The following diagram illustrates the estrogen receptor signaling pathway and the points of intervention by this compound and fulvestrant.

Mechanism of SERDs. Max Width: 760px.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters comparing the in vitro and in vivo activities of this compound and fulvestrant.

Table 1: In Vitro Activity
ParameterThis compoundFulvestrantCell Line(s)Reference(s)
ERα Binding Affinity (IC₅₀) 4.1 nM3.0 - 9.4 nMN/A[3]
MCF-7 Cell Proliferation (IC₅₀) 3.2 nM1.5 nMMCF-7[4]
T47D Cell Proliferation (IC₅₀) ~10 nM~10 nMT47D[3]
ERα Degradation (IC₅₀) 7.8 nM9.3 nMT47D[3]
ERα Degradation (IC₅₀) 12.7 nM8.5 nMT47D/PKCα (Tamoxifen-resistant)[3]
Table 2: In Vivo Pharmacokinetics (Mouse Model)
ParameterThis compound (8.3 mg/kg, oral)Fulvestrant (8.3 mg/kg, s.c.)Reference(s)
Maximum Plasma Concentration (Cₘₐₓ) >160 ng/mL15.2 ng/mL[2]
Area Under the Curve (AUC) 2547.1 ng·h/mLNot Reported[3]
Time to Cₘₐₓ (Tₘₐₓ) ~3 hoursNot Reported[3]
Half-life (t₁/₂) 23.5 hoursNot Reported[5]

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of test compounds to ERα.

Methodology:

  • Reagents: Recombinant human ERα, fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2 Green), assay buffer, and test compounds (this compound, fulvestrant, 17β-estradiol as a control).

  • Procedure: a. Prepare a series of dilutions of the test compounds. b. In a microplate, incubate a fixed concentration of recombinant ERα with the fluorescent estrogen ligand in the presence of varying concentrations of the test compounds or a vehicle control. c. Allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization of each well. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization. e. Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds in ER+ breast cancer cell lines.

Methodology:

  • Cell Lines: MCF-7 or T47D human breast cancer cells.

  • Procedure: a. Seed the cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound, fulvestrant, or a vehicle control. c. Incubate the cells for a specified period (e.g., 5-7 days), replacing the media with fresh compound-containing media every 2-3 days. d. At the end of the incubation period, quantify cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting. e. Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

ERα Degradation Assay (Western Blot)

Objective: To quantify the ability of the compounds to induce the degradation of the ERα protein.

Methodology:

  • Cell Lines: MCF-7 or T47D cells.

  • Procedure: a. Plate the cells and allow them to attach. b. Treat the cells with various concentrations of this compound, fulvestrant, or a vehicle control for a defined time period (e.g., 24-48 hours). c. Lyse the cells and collect the total protein. d. Determine the protein concentration of each lysate to ensure equal loading. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and then incubate with a primary antibody specific for ERα. g. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). h. Detect the protein bands using a chemiluminescent substrate and image the blot. i. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ERα protein levels. The IC₅₀ for degradation is the concentration that reduces ERα levels by 50%.

Experimental and Developmental Workflow

The preclinical evaluation of a novel oral SERD like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

SERD_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding ERα Binding Assay (Determine Affinity) Proliferation Cell Proliferation Assay (Assess Potency) Binding->Proliferation Promising Candidate Degradation ERα Degradation Assay (Confirm Mechanism) Proliferation->Degradation Potent Inhibition PK Pharmacokinetic Studies (Oral Bioavailability, Half-life) Degradation->PK Confirmed SERD Activity Efficacy Xenograft Tumor Models (Anti-tumor Activity) PK->Efficacy Favorable PK Profile Toxicity Toxicology Studies (Safety Profile) Efficacy->Toxicity Significant Efficacy PhaseI Phase I Clinical Trials (Safety & Dosage) Toxicity->PhaseI Acceptable Safety PhaseII_III Phase II/III Clinical Trials (Efficacy & Comparison) PhaseI->PhaseII_III Safe & Tolerated

Preclinical to Clinical Workflow for Oral SERDs. Max Width: 760px.

Summary of Key Differences and Advantages of this compound

The primary distinction between this compound and fulvestrant lies in their route of administration and resulting pharmacokinetic profiles.

  • Oral Bioavailability: this compound is orally bioavailable, offering a significant advantage in patient convenience and compliance over the intramuscular injections required for fulvestrant.[2]

  • Pharmacokinetics: Preclinical studies in mice have demonstrated that oral administration of this compound leads to substantially higher plasma concentrations compared to subcutaneous injection of fulvestrant at a similar dose.[2] This enhanced systemic exposure may translate to improved target engagement and potentially greater efficacy in a clinical setting.

  • Efficacy: While in vitro potencies are comparable, the superior pharmacokinetic profile of this compound has been shown to result in greater in vivo efficacy in mouse xenograft models.[4]

  • Mechanism: Both compounds share the same fundamental mechanism of action as SERDs, targeting ERα for degradation.

Conclusion

This compound represents a significant advancement in the development of SERDs for the treatment of ER+ breast cancer. Its oral bioavailability and favorable pharmacokinetic profile, leading to enhanced in vivo efficacy in preclinical models, position it as a promising candidate for further clinical investigation. While sharing the validated mechanism of action of fulvestrant, this compound's improved drug-like properties have the potential to overcome some of the limitations of the current standard of care, ultimately offering a more effective and convenient therapeutic option for patients. Continued research and clinical trials will be crucial in fully elucidating the therapeutic potential of this compound.

References

Zb-716: An Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zb-716, also known as borestrant, is a novel, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. As a structural analog of fulvestrant, this compound retains the potent estrogen receptor antagonism and degradation capabilities while demonstrating significantly improved pharmacokinetic properties, particularly oral bioavailability. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Need for an Oral SERD

Fulvestrant, the first-in-class SERD, has proven clinically effective in the treatment of ER+ breast cancer. However, its poor oral bioavailability necessitates intramuscular administration, which can lead to variable drug exposure and patient discomfort. The development of an orally bioavailable SERD with a favorable pharmacokinetic profile is a significant unmet need in the management of ER+ breast cancer. This compound was developed to address this challenge by modifying the fulvestrant structure with a boronic acid moiety, a chemical alteration that significantly reduces first-pass metabolism.[1][2] This modification allows for oral administration, leading to sustained and systemic drug exposure.[2]

Mechanism of Action

This compound is a pure antiestrogen that acts by directly binding to the estrogen receptor alpha (ERα).[1][3] This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of ERα prevents its signaling activity, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3] Computational modeling has shown that this compound binds to the antagonistic ligand-binding domain of ERα in a manner similar to fulvestrant.[2]

SERD_Mechanism_of_Action cluster_cell Cancer Cell Zb716 This compound (Oral) ER Estrogen Receptor α (ERα) Zb716->ER Binds to ERα Ub Ubiquitin ER->Ub Induces Ubiquitination Nucleus Nucleus ER->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Targets for Degradation Proteasome->Degraded_ER Degrades ERα ERE Estrogen Response Elements (ERE) Gene_Transcription Gene Transcription (Inhibited) ERE->Gene_Transcription Blocks Binding

Caption: Mechanism of action of this compound as a selective estrogen receptor degrader (SERD).

Preclinical Data

In Vitro Potency and Efficacy

This compound has demonstrated potent in vitro activity in various breast cancer cell lines, including those sensitive and resistant to tamoxifen.

ParameterCell LineThis compoundFulvestrantReference
ERα Binding Affinity (IC50) ERα4.1 nM3.8 nM[2][4]
Cell Growth Inhibition (IC50) MCF-73.2 nM1.5 nM[2]
ERα Degradation (IC50) T47D7.8 nM9.3 nM[4][5]
Pharmacokinetics

Pharmacokinetic studies in animal models have confirmed the oral bioavailability and favorable profile of this compound.

SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Rat 10 mg/kgOral158.1221451.8217.03[6][7][8]
Mouse Not SpecifiedOralNot SpecifiedNot Specified2547.1Not Specified[4]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the curve, t1/2 = Half-life.

In Vivo Efficacy

Oral administration of this compound has shown superior efficacy in inhibiting tumor growth in mouse xenograft models compared to fulvestrant.[2] In both MCF-7 xenograft and patient-derived xenograft (PDX) models, this compound demonstrated enhanced tumor growth inhibition, which was attributed to its significantly higher bioavailability and resulting higher concentrations in plasma and tumor tissue.[2] For instance, in one study, the final plasma concentrations of this compound in mice were over 6- and 20-fold higher than in the fulvestrant-treated group at doses of 10 mg/kg and 30 mg/kg, respectively.[2]

Metabolism and Drug-Drug Interaction Potential

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A.[1][9] Despite this, the involvement of multiple CYP isozymes in its metabolism suggests a low likelihood of significant drug interactions caused by single CYP inhibitors.[1] this compound demonstrated relatively low inhibition of major CYP enzymes in human liver microsomes.[1][9] While it showed potential to induce CYP1A2, 2B6, and 3A4 in a concentration-dependent manner, the overall risk for clinically significant drug interactions is considered low at therapeutically relevant concentrations.[1][9] The major metabolites of this compound identified in rat plasma include fulvestrant and ZB716-sulfone.[6][7][8]

Experimental Protocols

ERα Competitive Binding Assay
  • Objective: To determine the binding affinity of this compound to the estrogen receptor alpha.

  • Methodology: A competitive binding assay is performed using purified, full-length recombinant human ERα and a fluorescently labeled estrogen ligand. Increasing concentrations of this compound or fulvestrant are incubated with ERα and the fluorescent ligand. The displacement of the fluorescent ligand is measured using fluorescence polarization. The IC50 value, representing the concentration of the drug that displaces 50% of the fluorescent ligand, is then calculated.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified ERα - Fluorescent Estrogen Ligand - this compound/Fulvestrant Start->Prepare_Reagents Incubate Incubate ERα, Fluorescent Ligand, and Test Compound Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate_IC50 Calculate IC50 Value Measure_FP->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for ERα competitive binding assay.

Cell Proliferation Assay
  • Objective: To assess the inhibitory effect of this compound on the growth of ER+ breast cancer cells.

  • Methodology: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to attach. The cells are then treated with a range of concentrations of this compound or a vehicle control. After a defined incubation period (typically 5-7 days), cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is measured, and the IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined.

ERα Degradation Assay (Western Blot)
  • Objective: To quantify the ability of this compound to induce the degradation of the ERα protein.

  • Methodology: ER+ breast cancer cells are treated with various concentrations of this compound or fulvestrant for a specified time (e.g., 24 hours). Following treatment, cells are lysed, and total protein is extracted. Protein concentrations are normalized, and samples are separated by SDS-PAGE. The separated proteins are then transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of degradation.

Western_Blot_Workflow Start Start Cell_Treatment Treat ER+ Cells with this compound Start->Cell_Treatment Protein_Extraction Cell Lysis and Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Antibody_Probing Primary and Secondary Antibody Probing Transfer->Antibody_Probing Detection Chemiluminescence Detection Antibody_Probing->Detection Quantification Quantify ERα Band Intensity Detection->Quantification End End Quantification->End

Caption: Workflow for ERα degradation assay using Western Blot.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

  • Methodology: Immunocompromised mice (e.g., nude or SCID mice) are implanted with ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments. Once tumors reach a palpable size, the mice are randomized into treatment groups. This compound is administered orally at various doses, while a control group receives a vehicle. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors and plasma samples are collected for pharmacokinetic and pharmacodynamic analyses.

Future Directions and Clinical Development

The promising preclinical data for this compound has led to its advancement into clinical development. An ongoing open-label, multicenter Phase 1/2 clinical trial (ENZENO) is evaluating the safety, tolerability, and efficacy of this compound in patients with ER+/HER2- advanced or metastatic breast cancer.[10] The results of these trials will be crucial in determining the clinical utility of this compound as a novel endocrine therapy.

Conclusion

This compound is a promising, orally bioavailable SERD that has demonstrated potent preclinical activity. Its ability to be administered orally, coupled with its superior pharmacokinetic profile and robust anti-tumor efficacy in preclinical models, positions it as a potentially valuable therapeutic option for patients with ER+ breast cancer. The ongoing clinical evaluation will further elucidate its role in the evolving landscape of breast cancer treatment.

References

Zb-716: A Technical Guide to Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen resistance represents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Zb-716, an orally bioavailable, steroidal selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent to overcome this resistance. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its activity. This compound circumvents tamoxifen resistance primarily by inducing the degradation of the estrogen receptor alpha (ERα), thereby abrogating ERα-mediated signaling, even in the presence of mutations that confer resistance to tamoxifen. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate further research and development of this novel compound.

Introduction

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a mainstay of this approach for decades. However, a significant portion of patients either present with de novo resistance or develop acquired resistance over time, leading to disease progression. Mechanisms of tamoxifen resistance are multifaceted and often involve the continued activity of ERα through mutations, post-translational modifications, or activation by alternative signaling pathways.

This compound is a novel, steroidal SERD designed to address the limitations of current endocrine therapies. Unlike tamoxifen, which acts as a competitive antagonist, this compound binds to ERα and induces its proteasomal degradation. This complete removal of the receptor from the cell effectively shuts down both ligand-dependent and -independent ERα signaling pathways, offering a potent strategy to overcome tamoxifen resistance. Furthermore, this compound exhibits significantly improved oral bioavailability compared to the first-generation SERD, fulvestrant, positioning it as a highly promising next-generation endocrine therapy.

Mechanism of Action: Overcoming Tamoxifen Resistance

The primary mechanism by which this compound overcomes tamoxifen resistance is through the degradation of ERα. In tamoxifen-resistant breast cancer cells, ERα can remain active due to various factors, including:

  • ESR1 mutations: Mutations in the gene encoding ERα can lead to a constitutively active receptor that no longer requires estrogen for its function and is insensitive to tamoxifen.

  • Activation by growth factor signaling pathways: Crosstalk between ERα and pathways such as PI3K/AKT/mTOR and MAPK can lead to ligand-independent phosphorylation and activation of the receptor.

This compound, by binding to ERα, induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα effectively removes the central driver of tumor growth in ER+ breast cancer, irrespective of the mechanisms conferring tamoxifen resistance.

Signaling Pathway

The proposed signaling pathway for this compound's action in overcoming tamoxifen resistance is depicted below. It highlights the central role of ERα degradation and the subsequent downstream effects on cell proliferation and survival.

Zb716_Signaling_Pathway Zb716 This compound ERa Estrogen Receptor α (ERα) Zb716->ERa Binds to Ubiquitin Ubiquitin ERa->Ubiquitin Induces Ubiquitination Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1) ERa->Cell_Cycle Promotes Proteasome Proteasome Ubiquitin->Proteasome Degradation ERα Degradation Proteasome->Degradation Mediates PI3K_AKT PI3K/AKT Pathway Degradation->PI3K_AKT Inhibits MAPK MAPK Pathway Degradation->MAPK Inhibits Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibits PI3K_AKT->ERa Activates PI3K_AKT->Proliferation Promotes MAPK->ERa Activates MAPK->Proliferation Promotes Cell_Cycle->Proliferation Drives Tamoxifen_Resistance Tamoxifen Resistance Proliferation->Tamoxifen_Resistance Contributes to

This compound induced ERα degradation pathway.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
Cell LineTypeParameterThis compoundFulvestrant4-OHTCitation
MCF-7Tamoxifen-SensitiveIC50 (nM)3.21.5-[1]
T47DTamoxifen-SensitiveIC50 (nM)---[1]
MCF-7/TamRTamoxifen-ResistantIC50 (nM)Comparable to Fulvestrant-Much less effective[2]
T47D/PKCαTamoxifen-ResistantIC50 (nM)Comparable to Fulvestrant-Much less effective[2]
T47D/Y537SERα MutantIC50 (nM)24.432.0-[3]
ERαBinding AffinityIC50 (nM)4.1--[4][5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
ModelTreatmentDoseTumor Growth InhibitionCitation
MCF-7 XenograftThis compound (oral)10 mg/kg/daySuperior to Fulvestrant[3]
MCF-7 XenograftThis compound (oral)30 mg/kg/daySuperior to Fulvestrant[3]
MCF-7 XenograftFulvestrant (i.p.)200 mg/kg/week-[3]
Patient-Derived Xenograft (PDX)This compound (oral)-Superior to Fulvestrant[3]
Table 3: Pharmacokinetic Properties of this compound
SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Citation
MouseOral10 mg/kg>100-2547.1[2][4]
RatOral10 mg/kg158.1221451.82[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound in the context of tamoxifen resistance.

Generation of Tamoxifen-Resistant (TamR) MCF-7 Cells

This protocol describes the long-term culture method to induce tamoxifen resistance in the ER+ MCF-7 breast cancer cell line.

TamR_Cell_Generation Start Start with parental MCF-7 cells Culture Culture in phenol red-free DMEM/F12 with 10% charcoal- stripped fetal bovine serum (CS-FBS) Start->Culture Treatment Treat with 1 µM 4-hydroxytamoxifen (4-OHT) Culture->Treatment Maintenance Continuously culture for 6-12 months Treatment->Maintenance Selection Gradually increase 4-OHT concentration to select for resistant population Maintenance->Selection Verification Verify resistance by cell viability assay (e.g., MTT) Selection->Verification End Tamoxifen-Resistant (MCF-7/TamR) cell line established Verification->End

Workflow for generating tamoxifen-resistant cells.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM/F12 medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Penicillin-Streptomycin

  • 4-hydroxytamoxifen (4-OHT)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture parental MCF-7 cells in phenol red-free DMEM/F12 supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.

  • Prepare a stock solution of 4-OHT in DMSO.

  • Initiate treatment by adding 1 µM 4-OHT to the culture medium.

  • Maintain the cells in continuous culture with 1 µM 4-OHT, changing the medium every 2-3 days.

  • Over a period of 6 to 12 months, the majority of cells will die, but a resistant population will emerge and begin to proliferate.

  • Once a stable, proliferating population is established, resistance can be confirmed by comparing the IC50 of 4-OHT in the resistant line to the parental line using a cell viability assay.

Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on breast cancer cells.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent (0.5 mg/mL) to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours at 37°C Add_MTT->Incubate3 Solubilize Add DMSO to solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 values Read->Analyze

Experimental workflow for the MTT cell viability assay.

Materials:

  • Breast cancer cells (e.g., MCF-7, MCF-7/TamR)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for ERα Degradation

This protocol outlines the procedure for detecting the degradation of ERα in response to this compound treatment.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Conclusion

This compound represents a significant advancement in the development of endocrine therapies for ER+ breast cancer. Its ability to induce the degradation of ERα provides a robust mechanism to overcome both de novo and acquired tamoxifen resistance. The superior oral bioavailability of this compound further enhances its clinical potential. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound in the fight against breast cancer. Future studies should focus on elucidating the detailed downstream signaling consequences of this compound-induced ERα degradation and its efficacy in combination with other targeted therapies.

References

Structural and Functional Analysis of Zb-716: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zb-716, also known as fulvestrant-3-boronic acid, is a novel, orally bioavailable, steroidal Selective Estrogen Receptor Degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. Structurally, it is an analog of the approved SERD fulvestrant, with a key modification of a boronic acid moiety at the C3 position. This modification is designed to reduce first-pass metabolism, thereby enhancing oral bioavailability. Functionally, this compound acts as a potent antagonist of the estrogen receptor alpha (ERα), inducing its degradation and subsequently inhibiting ER-mediated signaling pathways that drive the proliferation and survival of ER+ breast cancer cells. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Structural Analysis

This compound is a synthetic, steroidal antiestrogen. Its chemical structure is derived from fulvestrant, with the hydroxyl group at the C3 position of the steroidal backbone replaced by a boronic acid group. This substitution is a critical structural feature that confers oral bioavailability by mitigating the extensive first-pass glucuronidation and sulfation that renders fulvestrant orally inactive.

Chemical Structure:

  • IUPAC Name: [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid

  • Molecular Formula: C32H48BF5O4S

  • Molar Mass: 634.59 g/mol

Functional Analysis

Mechanism of Action

This compound exerts its anti-cancer effects through the targeted degradation of the estrogen receptor alpha (ERα). The proposed mechanism of action is as follows:

  • Binding to ERα: this compound competitively binds to the ligand-binding domain of ERα.

  • Conformational Change: This binding induces a conformational change in the ERα protein.

  • Receptor Degradation: The altered conformation marks the ERα for ubiquitination and subsequent degradation by the proteasome.

  • Inhibition of Signaling: The degradation of ERα prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on DNA, and the subsequent transcription of target genes involved in cell proliferation, growth, and survival.

By promoting the degradation of ERα, this compound effectively shuts down estrogen-mediated signaling in cancer cells.

Signaling Pathway

The degradation of ERα by this compound disrupts the classical genomic estrogen signaling pathway, which is a key driver of proliferation in ER+ breast cancer. The binding of estrogen to ERα typically leads to the transcription of genes that promote cell cycle progression and inhibit apoptosis. By eliminating the receptor, this compound effectively blocks these downstream effects.

Zb716_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound ER_alpha ERα This compound->ER_alpha Binds to Ubiquitination Ubiquitination ER_alpha->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ERα Degradation Proteasome->Degradation No_Transcription Inhibition of Gene Transcription Degradation->No_Transcription Cell_Cycle_Arrest Cell Cycle Arrest No_Transcription->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis No_Transcription->Apoptosis Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

This compound Mechanism of Action and Downstream Signaling

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
ERα Binding Affinity (IC50) -4.1 nM[1][2]
ERα Downregulation (IC50) T47D7.8 nM[2]
T47D/PKCα (Tamoxifen-resistant)12.7 nM[2]
Cell Growth Inhibition (IC50) MCF-73.2 nM[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose of 8.3 mg/kg)

ParameterValueReference
Cmax (Peak Plasma Concentration) > 160 ng/mL[2]
AUC (Area Under the Curve) 2547.1 ng·h/mL[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose of 10 mg/kg)

ParameterValueReference
Cmax (Peak Plasma Concentration) 158.12 ng/mL[3]
Tmax (Time to Peak Concentration) 2 hours[3]
t1/2 (Half-life) 17.03 hours[3]
AUC (Area Under the Curve) 1451.82 ng·h/mL[3]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is for assessing the effect of this compound on the proliferation of breast cancer cell lines (e.g., MCF-7).

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Treatment Treat with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Fixation Fix cells with trichloroacetic acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with Tris base Washing->Solubilization Absorbance_Reading Read absorbance at 540 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the Sulforhodamine B (SRB) Cell Proliferation Assay

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • 96-well flat-bottom microplates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid in water

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%). Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

ERα Degradation Assay (Western Blot)

This protocol is for assessing the degradation of ERα in breast cancer cells treated with this compound.

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ERα (e.g., rabbit monoclonal, 1:1000 dilution)

  • Primary antibody: anti-β-actin (loading control, e.g., mouse monoclonal, 1:5000 dilution)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-β-actin antibody to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERα protein.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study of this compound in mice following oral administration.

PK_Study_Workflow Start Start Animal_Acclimatization Acclimatize mice for ≥ 1 week Start->Animal_Acclimatization Fasting Fast mice overnight (water ad libitum) Animal_Acclimatization->Fasting Dosing Administer this compound by oral gavage Fasting->Dosing Blood_Collection Collect blood samples at specified time points Dosing->Blood_Collection Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation Sample_Analysis Analyze this compound concentration by LC-MS/MS Plasma_Separation->Sample_Analysis PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis End End PK_Analysis->End

Workflow for an In Vivo Pharmacokinetic Study in Mice

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for oral gavage (e.g., a mixture of PBS and ethanol)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Formulation Preparation: Prepare the dosing solution of this compound in the vehicle at the desired concentration.

  • Dosing: Fast the mice overnight with free access to water. Administer a single dose of this compound (e.g., 8.3 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture (terminal) at predetermined time points (e.g., 0, 1, 3, 6, 24, and 48 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood into EDTA-containing tubes and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Conclusion

This compound is a promising oral SERD with a well-defined structure and a clear mechanism of action. Its enhanced oral bioavailability compared to fulvestrant represents a significant potential advantage in the treatment of ER+ breast cancer. The preclinical data demonstrate its potent anti-proliferative and ERα-degrading activities. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel SERDs. Further clinical studies are necessary to fully elucidate its safety and efficacy in patients.

References

Zb-716 (Fulvestrant-3-Boronic Acid): A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of Zb-716 (Fulvestrant-3-Boronic Acid), a novel, orally bioavailable selective estrogen receptor degrader (SERD).

Introduction: Addressing a Critical Unmet Need in Breast Cancer Therapy

Endocrine therapy is a cornerstone for the treatment of estrogen receptor-positive (ER+) breast cancer. Fulvestrant, the first approved selective estrogen receptor degrader (SERD), has demonstrated significant clinical efficacy by binding to the estrogen receptor (ERα), inducing its degradation, and thereby abrogating ER-mediated signaling.[1] However, fulvestrant's clinical utility is hampered by its poor oral bioavailability, necessitating intramuscular injections that can lead to variable drug exposure and patient discomfort.[1] This limitation spurred the development of orally bioavailable SERDs to provide a more convenient and potentially more effective treatment option.

This compound, also known as Fulvestrant-3-Boronic Acid, emerged from a rational drug design approach aimed at overcoming the metabolic liabilities of fulvestrant.[1][2] By replacing the 3-hydroxyl group of fulvestrant with a boronic acid moiety, researchers aimed to block the primary sites of first-pass metabolism—glucuronidation and sulfation—which are responsible for fulvestrant's poor oral availability.[3] This modification was designed to enhance systemic exposure while retaining the potent ERα-degrading activity of the parent compound.[3]

Discovery and Rationale for Development

The discovery of this compound was rooted in the understanding of fulvestrant's metabolic pathways. The phenolic 3-hydroxyl group on the steroidal backbone of fulvestrant is a key site for phase II metabolism, leading to rapid inactivation and clearance.[4] The central hypothesis behind this compound's design was that replacing this hydroxyl group with a bioisostere, specifically a boronic acid group, would prevent this metabolic inactivation.[3] This strategic chemical modification was intended to significantly improve the drug's pharmacokinetic profile, allowing for oral administration.[3]

Early studies confirmed that this structural alteration did not significantly compromise the binding affinity of the molecule for ERα.[5] this compound was shown to retain the full antiestrogenic and ER-degrading properties of fulvestrant, making it a promising candidate for an orally active SERD.[3][6]

Mechanism of Action: A Potent ERα Antagonist and Degrader

This compound functions as a pure antiestrogen and a potent degrader of ERα.[3][6] Its mechanism of action involves several key steps:

  • Competitive Binding: this compound competitively binds to the ligand-binding domain of ERα with high affinity.[5]

  • Conformational Change and Dimerization Inhibition: Upon binding, this compound induces a conformational change in the ERα protein, which inhibits receptor dimerization.

  • Impaired Nuclear Localization: The altered conformation of the ERα-Zb-716 complex impairs its translocation to the nucleus.

  • Proteasomal Degradation: The unstable ERα-Zb-716 complex is recognized by the cellular machinery and targeted for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of ERα.

This dual action of antagonizing ERα signaling and promoting its degradation makes this compound effective in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.[1] Furthermore, it has demonstrated efficacy against breast cancer cells harboring ERα mutations, such as the Y537S mutation, which can confer resistance to other endocrine therapies.[6]

Signaling Pathway Diagram

ER_Signaling_and_Zb716_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Ubiquitination & Targeting for Degradation ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation Zb716 This compound Zb716->ER Binds & Induces Conformational Change Zb716->ER_dimer Inhibits Dimerization & Nuclear Translocation Degradation Degradation Products Proteasome->Degradation Degrades ERα ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activates CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Leads to ER_dimer->ERE Binds

This compound Mechanism of Action

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated a substantial amount of quantitative data, demonstrating its potency and favorable pharmacokinetic properties.

Table 1: In Vitro Potency of this compound
AssayCell LineThis compound IC50 (nM)Fulvestrant IC50 (nM)Reference
ERα Binding N/A4.1N/A[1][5]
Cell Proliferation MCF-73.21.5[6]
Cell Proliferation T47D/Y537S24.432.0[6]
ERα Downregulation T47D7.89.3
ERα Downregulation T47D/PKCα (Tamoxifen-Resistant)12.78.5
ERα Downregulation T47D/Y537S2411[6]
Table 2: Pharmacokinetic Parameters of this compound
SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Mouse 8.3 mg/kg (oral)>160N/A2547.1N/A[1][5]
Rat 10 mg/kg (oral)158.1221451.8217.03[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Culture and Proliferation Assay
  • Cell Lines: MCF-7 (ER+, tamoxifen-sensitive) and T47D (ER+, including tamoxifen-resistant and Y537S mutant variants) human breast cancer cell lines are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media, such as Eagle's Minimum Essential Medium (EMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components. For experiments evaluating estrogenic or antiestrogenic effects, cells are often cultured in phenol red-free media with charcoal-stripped FBS to remove endogenous steroids.

  • Proliferation Assay Protocol:

    • Cells are seeded in 96-well plates at a predetermined density (e.g., 400 cells/well) in hormone-free medium.

    • After a period of adaptation (e.g., 3 days), the cells are treated with a range of concentrations of this compound, fulvestrant, or a vehicle control.

    • The treatment is continued for a specified duration (e.g., 5-6 days), with daily media changes.

    • Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay, or by direct cell counting.

    • The IC50 values are calculated from the dose-response curves.

ERα Downregulation Assay (Western Blot)
  • Protocol:

    • Cells (e.g., T47D) are plated in 60 mm dishes.

    • The following day, cells are treated with various concentrations of this compound or fulvestrant for a specified period (e.g., 5 days).

    • Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against ERα (e.g., at a 1:200 dilution).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:10,000 dilution).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is often stripped and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Densitometry is used to quantify the protein bands and determine the IC50 for ERα downregulation.

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice, such as athymic nude mice or NOD scid gamma (NSG™) mice, are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation:

    • Human breast cancer cells (e.g., MCF-7) are cultured, harvested, and resuspended in a suitable medium like PBS or a mixture of PBS and Matrigel.

    • A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 0.2 mL) is injected subcutaneously into the flank of the mice.

  • Treatment and Monitoring:

    • Once the tumors reach a palpable size, the mice are randomized into treatment groups.

    • This compound is administered orally (e.g., by gavage) at various doses (e.g., 5, 10, 20, or 30 mg/kg daily).

    • Fulvestrant is typically administered via subcutaneous or intramuscular injection (e.g., 200 mg/kg weekly) as a comparator.

    • A control group receives the vehicle.

    • Tumor size is measured regularly (e.g., every other day) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis. Plasma and tumor tissue may also be collected to determine drug concentrations.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture cell_prep Cell Preparation (Harvesting & Resuspension) cell_culture->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound oral, Fulvestrant s.c., Vehicle) randomization->treatment tumor_measurement Regular Tumor Measurement treatment->tumor_measurement tumor_measurement->treatment Repeated Cycles end_study End of Study tumor_measurement->end_study Predefined Endpoint analysis Tumor Excision & Data Analysis end_study->analysis stop End analysis->stop

In Vivo Xenograft Study Workflow
Pharmacokinetic Analysis (LC-MS/MS)

  • Objective: To quantify the concentration of this compound and its metabolites (including fulvestrant) in plasma over time.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by solvent evaporation or by liquid-liquid extraction.

  • Representative LC-MS/MS Protocol for Fulvestrant (Adaptable for this compound):

    • Chromatography:

      • Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 2.1 × 50 mm, 3.5 µm).

      • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

      • Flow Rate: Typically in the range of 0.3-0.4 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI), often in negative ion mode for fulvestrant.

      • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (e.g., a deuterated version of the analyte). For fulvestrant, a common transition is m/z 605.5 → 427.5.

  • Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined.

Clinical Development

The promising preclinical data for this compound supported its advancement into clinical trials. A Phase I/II clinical trial (NCT04669587), known as the ENZENO study, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound alone and in combination with palbociclib in patients with ER+/HER2- advanced or metastatic breast cancer. The study is designed as a dose-escalation and dose-expansion trial.

Conclusion

This compound (Fulvestrant-3-Boronic Acid) represents a successful application of rational drug design to address a significant limitation of an established and effective cancer therapy. By modifying the fulvestrant molecule to block first-pass metabolism, researchers have created a potent, orally bioavailable SERD. Preclinical studies have demonstrated that this compound retains the desirable pharmacological properties of fulvestrant, including high-affinity ERα binding and potent ERα degradation, while offering a superior pharmacokinetic profile. Its efficacy in models of endocrine resistance, including those with ERα mutations, highlights its potential to become a valuable addition to the therapeutic arsenal for ER+ breast cancer. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate role in the management of this disease.

References

The Pharmacodynamics of Zb-716: An Orally Bioavailable Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zb-716, also known as Borestrant or fulvestrant-3-boronic acid, is a novel, orally bioavailable, steroidal selective estrogen receptor degrader (SERD) currently under clinical development for the treatment of estrogen receptor-positive (ER+)/HER2-negative metastatic breast cancer.[1][2] As a structural analog of fulvestrant, this compound shares a similar pharmacodynamic profile but overcomes the significant limitation of fulvestrant's poor oral bioavailability.[1][2] This is achieved by the introduction of a boronic acid moiety at the C3 position, which reduces first-pass metabolism.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action on the estrogen receptor alpha (ERα):

  • Silent Antagonism: this compound is a silent antagonist of ERα, competitively binding to the receptor's ligand-binding domain with high affinity.[1] This direct competition with endogenous estrogen prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor cell proliferation.

  • Selective Estrogen Receptor Degradation (SERD): Upon binding to ERα, this compound induces a conformational change in the receptor, targeting it for proteasomal degradation.[1] This leads to a significant reduction in the total cellular levels of ERα protein, further disrupting estrogen signaling and providing a more complete and sustained blockade of the pathway.

Signaling Pathway

The binding of this compound to ERα initiates a cascade of events that ultimately leads to the downregulation of the receptor and the inhibition of downstream signaling pathways crucial for the growth and survival of ER-positive breast cancer cells.

Zb716_Signaling_Pathway This compound Signaling Pathway cluster_cell Tumor Cell Zb716 This compound ER_alpha ERα Zb716->ER_alpha Binds & Antagonizes Dimerization Dimerization & Nuclear Translocation ER_alpha->Dimerization Active Conformation Proteasomal_Degradation Proteasomal Degradation ER_alpha->Proteasomal_Degradation This compound Induced Estrogen Estrogen Estrogen->ER_alpha Binds ERE Estrogen Response Element (ERE) Dimerization->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Figure 1: this compound Mechanism of Action

In Vitro Pharmacodynamics

Receptor Binding and Potency

This compound demonstrates high-affinity binding to ERα. In competitive binding assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 4.1 nM for ERα.[1][3] This high affinity is comparable to that of fulvestrant, indicating that the structural modification to enhance oral bioavailability does not compromise its ability to bind to the target receptor.

CompoundTargetIC50 (nM)
This compound ERα4.1[1][3]
FulvestrantERα~3.8

Table 1: Comparative ERα Binding Affinity

Cellular Activity: ERα Degradation and Inhibition of Cell Proliferation

The efficacy of this compound in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cells has been demonstrated in various cell lines, including those sensitive and resistant to other endocrine therapies.

Cell LineTreatmentERα DegradationInhibition of Cell Proliferation (IC50)
MCF-7 (Tamoxifen-sensitive)This compound Dose-dependentNot explicitly quantified in the provided search results
MCF-7 (Tamoxifen-sensitive)FulvestrantDose-dependentNot explicitly quantified in the provided search results
T47D/Y537S (Endocrine-resistant)This compound EffectiveNot explicitly quantified in the provided search results
T47D/Y537S (Endocrine-resistant)FulvestrantEffectiveNot explicitly quantified in the provided search results

Table 2: In Vitro Cellular Activity of this compound

In Vivo Pharmacodynamics

Preclinical Efficacy in Xenograft Models

The superior oral bioavailability of this compound translates to enhanced in vivo efficacy compared to fulvestrant in preclinical breast cancer models.

Xenograft ModelTreatmentRoute of AdministrationTumor Growth Inhibition
MCF-7This compound OralSuperior to fulvestrant
MCF-7FulvestrantSubcutaneous-
Patient-Derived Xenograft (PDX)This compound OralSuperior to fulvestrant
Patient-Derived Xenograft (PDX)FulvestrantSubcutaneous-

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

Experimental Protocols

ERα Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for ERα.

Methodology:

  • Preparation of ERα: Recombinant human ERα is used.

  • Radioligand: A fluorescently labeled estrogen, such as fluorescein-estradiol, is used as the competitor.

  • Assay Plate Preparation: A 384-well plate is prepared with increasing concentrations of the test compound (this compound) and a fixed concentration of the fluorescently labeled estrogen.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization is measured using a plate reader. The degree of polarization is proportional to the amount of fluorescent ligand bound to ERα.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERα Degradation

Objective: To assess the ability of this compound to induce the degradation of ERα protein in breast cancer cells.

Methodology:

  • Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the ERα bands is quantified and normalized to the loading control to determine the relative level of ERα protein.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, this compound, fulvestrant). This compound is administered orally, while fulvestrant is administered via subcutaneous injection.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the anti-tumor effect.

Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Implantation Tumor Cell Implantation (e.g., MCF-7 in nude mice) Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Zb716 Oral Administration of this compound Randomization->Treatment_Zb716 Treatment_Fulvestrant Subcutaneous Injection of Fulvestrant Randomization->Treatment_Fulvestrant Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Monitoring Continued Tumor Growth Monitoring Treatment_Zb716->Monitoring Treatment_Fulvestrant->Monitoring Treatment_Vehicle->Monitoring Endpoint Endpoint Analysis: Tumor Volume & Weight Monitoring->Endpoint

Figure 2: Experimental Workflow for In Vivo Xenograft Studies

Conclusion

This compound is a promising oral SERD with a pharmacodynamic profile that combines the potent ERα antagonism and degradation properties of fulvestrant with the significant advantage of oral bioavailability. Preclinical data strongly support its potential as a more effective and convenient treatment option for patients with ER-positive breast cancer. The ongoing clinical development of this compound (NCT04669587) will be crucial in determining its ultimate role in the therapeutic landscape of this disease.[2]

References

Methodological & Application

Zb-716: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. Not for use in humans.

Zb-716, also known as Fulvestrant-3-boronic acid, is a synthetic, orally bioavailable selective estrogen receptor downregulator (SERD). It is a structural analog of fulvestrant, a clinically approved SERD, with a boronic acid moiety at the C3 position, which enhances its oral bioavailability by reducing first-pass metabolism.[1] this compound acts as a potent antagonist of the estrogen receptor alpha (ERα), competitively binding to it and inducing its degradation.[1][2][3] This mechanism effectively blocks ERα-mediated signaling pathways, which are crucial for the growth and survival of ER-positive cancer cells.[2]

These application notes provide a detailed synthesis protocol for this compound, along with experimental protocols for key in vitro assays to evaluate its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
ERα Binding Affinity (IC₅₀)-4.1 nM[1][2][3]
ERα Downregulation (IC₅₀)T47D7.8 nM[2]
ERα Downregulation (IC₅₀)T47D/PKCα (Tamoxifen-resistant)12.7 nM[2]
Inhibition of Cell Growth (IC₅₀)MCF-73.2 nM
Inhibition of Cell Growth (IC₅₀)T47D/Y537S (ERα mutant)24.4 nM

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterDoseValueReference
Administration RouteOral8.3 mg/kg[3]
Cₘₐₓ8.3 mg/kg169.8 ng/mL[3]
T₁/₂8.3 mg/kg23.5 h[3]
AUC8.3 mg/kg2547.1 ng·h/mL[2][3]

Synthesis Protocol

The synthesis of this compound (Fulvestrant-3-boronic acid) can be achieved from fulvestrant through a multi-step process. The following protocol is based on the procedure described by Liu et al. in the Journal of Medicinal Chemistry (2016).[2]

Diagram of the Synthesis Workflow

Synthesis_Workflow Fulvestrant Fulvestrant Triflate Fulvestrant-3-triflate Fulvestrant->Triflate Triflic anhydride, pyridine, CH2Cl2 Pinacol_boronate Fulvestrant-3-pinacol boronate Triflate->Pinacol_boronate B2pin2, Pd(OAc)2, tricyclohexylphosphine, MeCN Zb716 This compound (Fulvestrant-3-boronic acid) Pinacol_boronate->Zb716  Oxidation (e.g., mCPBA)  

Caption: Synthetic route for this compound from Fulvestrant.

Materials:

  • Fulvestrant

  • Triflic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine

  • Acetonitrile (MeCN)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Triflation of Fulvestrant:

    • Dissolve Fulvestrant in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -10 °C.

    • Add pyridine, followed by the dropwise addition of triflic anhydride.

    • Stir the reaction mixture at -10 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fulvestrant-3-triflate.

  • Borylation Reaction:

    • To a solution of the crude Fulvestrant-3-triflate in acetonitrile (MeCN), add bis(pinacolato)diboron (B₂pin₂), palladium(II) acetate (Pd(OAc)₂), and tricyclohexylphosphine.

    • Heat the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography on silica gel to yield the Fulvestrant-3-pinacol boronate ester.

  • Hydrolysis and Oxidation:

    • A patent for a similar process describes a deacetylation step followed by oxidation.[4] While the primary literature does not detail this step for this compound synthesis from fulvestrant directly, a final oxidation step is necessary to form the boronic acid.

    • The pinacol boronate ester can be hydrolyzed to the boronic acid under acidic or basic conditions.

    • Alternatively, direct oxidation of the boronate ester using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) in a suitable solvent such as dichloromethane at 0 °C can yield the final product, this compound.

    • Purify the final compound by appropriate methods, such as recrystallization or column chromatography, to obtain pure this compound.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and purification details.

Experimental Protocols

ERα Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen receptor alpha.

Diagram of the Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare ERα protein, [3H]-Estradiol, and serial dilutions of this compound Incubate Incubate ERα, [3H]-Estradiol, and this compound to reach equilibrium Reagents->Incubate Separate Separate bound from unbound ligand (e.g., dextran-coated charcoal) Incubate->Separate Detect Measure radioactivity of bound ligand (Scintillation counting) Separate->Detect Analyze Calculate IC50 value Detect->Analyze

Caption: Workflow for the ERα competitive binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) containing protease inhibitors.

    • Prepare a solution of recombinant human ERα protein in the assay buffer.

    • Prepare a stock solution of radiolabeled estradiol (e.g., [³H]-17β-estradiol) at a known concentration.

    • Prepare serial dilutions of this compound and a non-labeled estradiol standard (for the standard curve) in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the ERα protein solution, the radiolabeled estradiol, and varying concentrations of this compound or the unlabeled estradiol standard. Include control wells with no competitor.

    • Incubate the plate at a specific temperature (e.g., 4 °C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Unbound Ligand:

    • Add a separation solution (e.g., dextran-coated charcoal) to each well to adsorb the unbound radiolabeled estradiol.

    • Incubate for a short period and then centrifuge the plate to pellet the charcoal.

  • Detection and Analysis:

    • Carefully transfer the supernatant (containing the ERα-bound radiolabeled estradiol) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Generate a competition curve by plotting the percentage of bound radiolabel against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value for this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

ERα Downregulation Assay (Western Blot)

This assay is used to determine the ability of this compound to induce the degradation of the ERα protein in cancer cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4 °C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

    • Determine the concentration of this compound that causes a 50% reduction in ERα protein levels (IC₅₀).

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle-treated control and a positive control for cell death.

  • MTT Incubation:

    • After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value for cell growth inhibition.

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway. In ER-positive breast cancer, estradiol (E2) binds to ERα, leading to its dimerization and translocation to the nucleus. The ERα dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival.

This compound, as a SERD, competitively binds to ERα and induces a conformational change that marks the receptor for proteasomal degradation. This depletion of ERα protein levels prevents the downstream signaling cascade, thereby inhibiting the growth of ER-positive cancer cells.

Diagram of the ERα Signaling Pathway and Inhibition by this compound

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa ERα E2->ERa Binds Proteasome Proteasome ERa->Proteasome Degradation ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization & Translocation Zb716 This compound Zb716->ERa Competitively Binds & Induces Degradation Proliferation Cell Proliferation & Survival Zb716->Proliferation Inhibits ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Activates Transcription->Proliferation Leads to

Caption: Mechanism of action of this compound in the ERα signaling pathway.

References

In Vitro Assay Guide for Testing Zb-716

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zb-716, also known as fulvestrant-3-boronic acid, is a synthetic, steroidal, and orally active antiestrogen compound.[1] It is classified as a selective estrogen receptor downregulator (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα) and induce its degradation, which in turn inhibits the growth and survival of ER-expressing cancer cells.[2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is an analog of fulvestrant where the 3-hydroxyl group has been replaced by a boronic acid moiety, a modification that confers greater oral bioavailability.[1][4] It competitively binds to ERα with a high affinity, exhibiting an IC50 of 4.1 nM.[3][5] Upon binding, this compound induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This downregulation of ERα protein levels effectively blocks estrogen-mediated signaling pathways that are crucial for the proliferation of hormone-receptor-positive breast cancer cells.[2][3]

Key In Vitro Assays

A series of in vitro experiments are essential to characterize the biological activity of this compound. These assays are designed to assess its binding affinity to ERα, its ability to downregulate the receptor, and its functional impact on cell proliferation and ER-mediated signaling.

1. ERα Competitive Binding Assay

This assay determines the affinity of this compound for the estrogen receptor alpha.

2. ERα Downregulation Assay

This experiment quantifies the ability of this compound to induce the degradation of the ERα protein in cancer cell lines.

3. Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the growth of estrogen-dependent breast cancer cell lines.

4. ERα Reporter Gene Assay

This experiment assesses the antagonistic properties of this compound by measuring its ability to inhibit estrogen-induced gene expression.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for this compound, based on published literature.

Table 1: ERα Binding Affinity of this compound

CompoundTargetIC50 (nM)
This compoundERα4.1[3][5]
FulvestrantERα3.8[4]

Table 2: In Vitro Cell Proliferation Inhibition by this compound

Cell LineCompoundIC50 (nM)
MCF-7This compound3.2[4]
MCF-7Fulvestrant1.5[4]
T47DThis compoundNot explicitly stated
T47D/PKCα (Tamoxifen-resistant)This compoundNot explicitly stated

Table 3: ERα Downregulation by this compound

Cell LineCompoundIC50 (nM)
T47DThis compound7.8[3]
T47DFulvestrant9.3[3]
T47D/PKCα (Tamoxifen-resistant)This compound12.7[3]
T47D/PKCα (Tamoxifen-resistant)Fulvestrant8.5[3]

Experimental Protocols

Protocol 1: ERα Competitive Binding Assay

Objective: To determine the IC50 value of this compound for binding to ERα.

Materials:

  • Recombinant human ERα protein

  • [3H]-Estradiol (radiolabeled ligand)

  • This compound and reference compounds (e.g., Fulvestrant)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation fluid

  • Multi-well plates (e.g., 96-well)

  • Scintillation counter

Method:

  • Prepare a series of dilutions of this compound and the reference compound.

  • In a multi-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the various concentrations of the test compounds.

  • Initiate the binding reaction by adding the recombinant ERα protein to each well.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

  • Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.

  • Transfer the bound radioligand to scintillation vials containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of [3H]-Estradiol binding against the log concentration of the test compound.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ERα Downregulation

Objective: To quantify the dose-dependent degradation of ERα protein induced by this compound.

Materials:

  • ER-positive breast cancer cell lines (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • This compound and reference compounds (e.g., Fulvestrant)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-ERα and anti-loading control, e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Method:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or the reference compound for a specified duration (e.g., 24-72 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control protein.

  • Quantify the band intensities and normalize the ERα signal to the loading control.

  • Plot the percentage of ERα remaining against the log concentration of the compound to determine the IC50 for downregulation.

Protocol 3: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

Objective: To measure the anti-proliferative effect of this compound on ER-positive breast cancer cells.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • This compound and reference compounds

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Multi-well plates (e.g., 96-well)

  • Plate reader

Method:

  • Seed the cells in 96-well plates at a predetermined density and allow them to attach.

  • Treat the cells with a serial dilution of this compound or a reference compound. Include a vehicle control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization solution and read the absorbance.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • Plot the percentage of cell viability against the log concentration of the compound.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 4: ERα Luciferase Reporter Gene Assay

Objective: To assess the ability of this compound to antagonize estrogen-induced transcriptional activation.

Materials:

  • Breast cancer cell line stably transfected with an estrogen response element (ERE)-driven luciferase reporter gene (e.g., T47D-KBluc).[3]

  • Cell culture medium and supplements

  • This compound and reference antagonists (e.g., Fulvestrant)

  • Estradiol (E2) as the agonist

  • Luciferase assay reagent

  • Multi-well plates (e.g., 96-well)

  • Luminometer

Method:

  • Seed the T47D-KBluc cells in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound or a reference antagonist for a short period (e.g., 1-2 hours).

  • Stimulate the cells with a fixed concentration of estradiol (E2) in the continued presence of the antagonist. Include controls with E2 alone and vehicle alone.

  • Incubate for a period sufficient for reporter gene expression (e.g., 18-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescent signal using a luminometer.

  • Normalize the data to the E2-stimulated control and plot the percentage of inhibition against the log concentration of the antagonist.

  • Calculate the IC50 value for the inhibition of E2-induced luciferase activity.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints A ERα Competitive Binding Assay E Binding Affinity (IC50) A->E B ERα Downregulation (Western Blot) F Protein Degradation (IC50) B->F C Cell Proliferation Assay (MTT) G Growth Inhibition (IC50) C->G D ERα Reporter Gene Assay H Transcriptional Inhibition (IC50) D->H

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols for Oral Zb-716 in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical animal model studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of the orally bioavailable selective estrogen receptor degrader (SERD), Zb-716.

Introduction to this compound

This compound, also known as fulvestrant-3-boronic acid, is a synthetic, steroidal, orally active antiestrogen under investigation for the treatment of estrogen receptor (ER)-positive breast cancer.[1] As a SERD, its primary mechanism of action is to bind to the estrogen receptor-alpha (ERα) and induce its degradation, thereby blocking downstream signaling pathways that promote tumor growth.[2][3] Unlike fulvestrant, which has poor oral bioavailability and requires intramuscular injection, this compound is designed for oral administration, offering the potential for improved patient convenience and sustained therapeutic exposure.[1][4]

Mechanism of Action: ERα Degradation

This compound competitively binds to ERα with a high affinity (IC50 = 4.1 nM).[3][5] This binding event leads to a conformational change in the receptor, targeting it for proteasomal degradation. The subsequent reduction in cellular ERα levels inhibits the transcription of estrogen-responsive genes, ultimately leading to the suppression of proliferation in ER-positive breast cancer cells.[2][3]

Signaling Pathway

The binding of estrogen to ERα initiates a signaling cascade that promotes cell proliferation and survival. This compound disrupts this pathway by inducing the degradation of ERα.

ER_signaling cluster_cell Cancer Cell Zb716 This compound (Oral) ERa ERα Zb716->ERa Binds to Degradation Proteasomal Degradation ERa->Degradation Induces ERE Estrogen Response Element (ERE) ERa->ERE Binds to Proliferation Cell Proliferation & Survival Degradation->Proliferation Inhibits Estrogen Estrogen Estrogen->ERa Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Gene_Transcription->Proliferation Leads to

Caption: Simplified ERα signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
ERα Binding Affinity (IC₅₀)-4.1 nM[3][5]
ERα Downregulation (IC₅₀)T47D7.8 nM[3]
ERα Downregulation (IC₅₀)T47D/PKCα (Tamoxifen-resistant)12.7 nM[3]
Cell Growth Inhibition (IC₅₀)MCF-73.2 nM[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

ParameterDoseValueReference
Cₘₐₓ8.3 mg/kg169.8 ng/mL[5]
Tₘₐₓ8.3 mg/kgNot Reported
AUC8.3 mg/kg2547.1 ng•h/mL[3][5]
T₁/₂8.3 mg/kg23.5 h[5]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with oral this compound. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines the steps to evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of ER-positive breast cancer.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Oral gavage needles (20-22 gauge)

Experimental Workflow:

Efficacy_Workflow start Start: Acclimatize Mice cell_prep Prepare MCF-7 Cell Suspension start->cell_prep implantation Subcutaneous Implantation of Cells cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration of this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Volume Reaches Limit monitoring->endpoint analysis Collect Tumors and Tissues for Analysis endpoint->analysis end End analysis->end PK_Workflow start Start: Acclimatize Mice fasting Fast Mice Overnight (optional) start->fasting dosing Administer Single Oral Dose of this compound fasting->dosing blood_collection Serial Blood Collection at Predetermined Time Points dosing->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep analysis Analyze Plasma Samples by LC-MS/MS plasma_prep->analysis pk_calc Calculate Pharmacokinetic Parameters analysis->pk_calc end End pk_calc->end

References

Protocol for Estrogen Receptor Degradation Assay Using Zb-716

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Zb-716, also known as Fulvestrant-3-boronic acid, is an orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3] It is a synthetic, steroidal antiestrogen that competitively binds to the estrogen receptor-alpha (ERα) with a high affinity (IC50 = 4.1 nM).[1][4][5] Upon binding, this compound induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] This targeted degradation of ERα effectively abrogates estrogen-mediated signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells.[6] this compound has demonstrated potent, dose-dependent degradation of ERα in both tamoxifen-sensitive (MCF-7, T47D) and tamoxifen-resistant breast cancer cell lines.[4]

Mechanism of Action

This compound functions as a SERD by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The binding of this compound to ERα promotes the recruitment of E3 ubiquitin ligases, which catalyze the covalent attachment of ubiquitin chains to the receptor. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then degrades the ERα protein.

Applications

This protocol provides a detailed method for assessing the ERα degradation activity of this compound in vitro. The primary applications of this assay include:

  • Determining the dose-dependent and time-dependent effects of this compound on ERα protein levels.

  • Screening and characterizing the potency of novel SERD compounds.

  • Investigating the mechanisms of resistance to endocrine therapies.

  • Evaluating the efficacy of this compound in various ER-positive cancer cell lines.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on cell proliferation and ERα degradation in various breast cancer cell lines.

Table 1: IC50 Values for Cell Proliferation

Cell LineThis compound (nM)Fulvestrant (nM)4-Hydroxytamoxifen (4-OHT) (nM)
MCF-73.21.53.3
T47D6.11.224
MCF-7/TamR694422,000
T47D/PKCα3742540

Data compiled from Liu J, et al. J Med Chem. 2016.[4]

Table 2: IC50 Values for ERα Degradation

Cell LineThis compound (nM)Fulvestrant (nM)
T47D7.89.3
T47D/PKCα12.78.5
T47D/Y537S2411

Data compiled from Liu J, et al. J Med Chem. 2016 and Guo S, et al. Oncotarget. 2018.[4][7]

Experimental Protocols

ERα Degradation Assay by Western Blot

This protocol describes the assessment of ERα protein levels in breast cancer cells following treatment with this compound.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Fulvestrant (positive control, stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ERα

  • Primary antibody: anti-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture breast cancer cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Fulvestrant in cell culture medium. A typical concentration range to test is 1 nM to 1000 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.

    • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A 4-hour treatment is often sufficient to observe initial degradation.[7]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding loading control band intensity.

    • Express the ERα protein levels as a percentage of the vehicle-treated control.

ERα Stability Assay using Cycloheximide Chase

This protocol is used to determine if this compound affects the stability of the ERα protein by inhibiting new protein synthesis.

Materials:

  • All materials listed in the Western Blot protocol.

  • Cycloheximide (CHX) (stock solution in DMSO)

Procedure:

  • Cell Culture and Seeding:

    • Follow the same procedure as in the Western Blot protocol.

  • Compound Pre-treatment:

    • Treat the cells with this compound (at a concentration known to cause degradation, e.g., 100 nM) or vehicle (DMSO) for a short period (e.g., 2-4 hours) to allow the compound to bind to ERα.

  • Cycloheximide Chase:

    • After the pre-treatment, add cycloheximide to all wells at a final concentration of 50-100 µg/mL to block new protein synthesis.

    • Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis:

    • Perform cell lysis, protein quantification, and Western blotting as described in the previous protocol to determine the levels of ERα at each time point.

  • Data Analysis:

    • Quantify the ERα band intensities and normalize to the loading control.

    • Plot the percentage of remaining ERα protein against time for both this compound-treated and vehicle-treated cells.

    • Calculate the half-life of ERα in the presence and absence of this compound. A shorter half-life in the presence of this compound indicates accelerated degradation.

Visualizations

ER_Degradation_Pathway cluster_cell Cancer Cell Zb716 This compound ERa ERα Zb716->ERa Binds to ERα E3_Ligase E3 Ubiquitin Ligase ERa->E3_Ligase Conformational Change & Recruitment Proteasome 26S Proteasome ERa->Proteasome Recognition Ub Ubiquitin Ub->E3_Ligase E3_Ligase->ERa Polyubiquitination Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation

Caption: Signaling pathway of this compound induced ERα degradation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture ER+ Breast Cancer Cells Cell_Seeding 2. Seed Cells in 6-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with this compound (Dose-Response/Time-Course) Cell_Seeding->Compound_Treatment Cell_Lysis 4. Cell Lysis & Protein Quantification (BCA) Compound_Treatment->Cell_Lysis SDS_PAGE 5. SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot 6. Western Blot for ERα & Loading Control SDS_PAGE->Western_Blot Data_Analysis 7. Densitometry & Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for the ERα degradation assay.

References

Application Notes: Characterization of Zb-716 in T47D Human Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zb-716, also known as fulvestrant-3-boronic acid, is a synthetic, steroidal, and orally active antiestrogen being investigated for the treatment of estrogen receptor (ER)-positive metastatic breast cancer.[1] It functions as a selective estrogen receptor degrader (SERD), a class of drugs that binds to the estrogen receptor α (ERα) and targets it for degradation.[1][2] This mechanism effectively blocks ER signaling pathways that drive the proliferation of ER-positive breast cancer cells.[2][3] this compound is an analogue of fulvestrant, modified with a boronic acid moiety to reduce first-pass metabolism and improve oral bioavailability.[1][4]

These application notes provide detailed protocols for utilizing the T47D cell line, a human ductal carcinoma cell line expressing ERα and progesterone receptors, as a model system for studying the efficacy of this compound.[5][6] The included methodologies cover standard cell culture, cell viability assessment, and the analysis of ERα protein degradation.

Mechanism of Action: this compound as a SERD

In ER-positive breast cancer cells like T47D, the binding of estradiol (E2) to ERα induces a conformational change, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation. This compound competitively binds to ERα with high affinity, disrupting this process.[2][7] The binding of this compound induces a distinct conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively shuts down the estrogen signaling pathway, inhibiting tumor cell growth.[3][8]

G E2 Estradiol (E2) ERa Estrogen Receptor α (ERα) E2->ERa Binds E2_ERa E2-ERα Complex ERa->E2_ERa Nucleus Nucleus E2_ERa->Nucleus Translocates Transcription Gene Transcription (Proliferation) Nucleus->Transcription Activates Zb716 This compound ERa_2 Estrogen Receptor α (ERα) Zb716->ERa_2 Binds Zb716_ERa Zb716-ERα Complex ERa_2->Zb716_ERa Proteasome Proteasome Zb716_ERa->Proteasome Targets for Degradation Degradation ERα Degradation Proteasome->Degradation

Caption: this compound Mechanism of Action vs. Estrogen Pathway.

Quantitative Data Summary

This compound demonstrates potent, dose-dependent inhibition of cell growth and effectively downregulates ERα protein levels in both wild-type and endocrine-resistant T47D cells.

Table 1: IC₅₀ Values for Cell Growth Inhibition (5-Day Treatment)

Cell LineCompoundIC₅₀ (M)IC₅₀ (nM)Citation(s)
T47D (Wild-Type ER)This compound~2.44 x 10⁻⁹~2.44[4][9]
T47D/Y537S (Mutant ER)This compound2.44 x 10⁻⁸24.4[4][9]
T47D/Y537S (Mutant ER)Fulvestrant3.20 x 10⁻⁸32.0[4][9]

Table 2: IC₅₀ Values for ERα Protein Downregulation

Cell LineCompoundIC₅₀ (nM)Citation(s)
T47D (Wild-Type)This compound7.8[2]
T47D (Wild-Type)Fulvestrant9.3[2]
T47D/PKCα (Tamoxifen-Resistant)This compound12.7[2]
T47D/PKCα (Tamoxifen-Resistant)Fulvestrant8.5[2]
T47D/Y537S (Mutant ER)This compound24[4][10]
T47D/Y537S (Mutant ER)Fulvestrant11[4][10]

Experimental Protocols

Protocol 1: General Culture of T47D Cells

This protocol outlines the standard procedure for thawing, maintaining, and subculturing the T47D adherent human breast cancer cell line.

Materials:

  • T47D cells (e.g., ATCC HTB-133)

  • RPMI-1640 medium (e.g., Hyclone)[11]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution[5]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • DMSO

  • T-25 or T-75 cell culture flasks

  • Water bath at 37°C

  • Incubator at 37°C with 5% CO₂

Complete Growth Medium:

  • RPMI-1640

  • 10% FBS

  • 1% Penicillin-Streptomycin

Procedure:

  • Thawing Cells:

    • Quickly thaw a cryovial of T47D cells in a 37°C water bath until a small ice crystal remains.[5]

    • Aseptically transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000-1,200 rpm for 5 minutes to pellet the cells.[11]

    • Discard the supernatant containing residual DMSO and gently resuspend the cell pellet in 10 mL of fresh medium.

    • Transfer the cell suspension to a T-25 or T-75 flask and place it in the incubator.

  • Cell Maintenance:

    • Change the medium every 2-3 days.[11]

    • Observe cells under a microscope to monitor confluence.

  • Subculturing (Passaging):

    • When cells reach 70-80% confluence, aspirate the old medium.[11]

    • Wash the cell monolayer once with warm PBS to remove any remaining serum.[5]

    • Add enough 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

    • Incubate for 5-15 minutes at 37°C, or until cells detach.[5]

    • Add at least 2 volumes of complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count and seed new flasks at the desired density (a typical split ratio is 1:3 to 1:5).[11]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability and proliferation of T47D cells.

G start Seed T47D cells in 96-well plate incubate1 Incubate 24h (Allow attachment) start->incubate1 treat Treat with serial dilutions of this compound and controls incubate1->treat incubate2 Incubate for desired period (e.g., 5 days) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h at 37°C (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~540-570 nm) solubilize->read analyze Analyze Data: Calculate IC₅₀ read->analyze

Caption: Workflow for a Cell Viability (MTT) Assay.

Materials:

  • T47D cells in culture

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other formazan solubilizing agent

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest T47D cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[12]

    • Incubate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range could be from 0.1 nM to 1 µM.[4][9]

    • Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration.

    • Include "no-cell" blank wells containing only medium.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 5 days, as used in cited studies).[4][9]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and gently mix.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[12]

    • Normalize the absorbance values of treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell survival against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 3: Analysis of ERα Degradation by Western Blot

This protocol describes how to measure the dose-dependent degradation of the ERα protein in T47D cells following treatment with this compound.

G start Treat T47D cells in 6-well plates lyse Lyse cells & collect protein extract start->lyse quantify Quantify protein (e.g., BCA Assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk) transfer->block probe_primary Incubate with Primary Antibody (Anti-ERα, Anti-Actin) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect with ECL and image probe_secondary->detect analyze Analyze Bands: Densitometry detect->analyze

Caption: Workflow for Western Blot Analysis of ERα.

Materials:

  • T47D cells

  • 6-well plates

  • This compound stock solution

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-ERα

  • Loading control primary antibody: Mouse anti-β-Actin

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Western blot imaging system

Procedure:

  • Cell Treatment:

    • Plate T47D cells in 6-well plates at a density that will ensure they are ~80% confluent at the time of lysis.

    • Treat cells with increasing concentrations of this compound (e.g., 1 nM to 100 nM) for a specified time (e.g., 4 hours to 5 days).[4][13] Include a vehicle (DMSO) control.

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein extract).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same concentration with RIPA buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the ECL reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an anti-β-Actin antibody as a loading control.

    • Perform densitometry analysis to quantify the ERα band intensity relative to the loading control for each treatment condition.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Zb-716 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zb-716, a novel therapeutic agent, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation was achieved on a reverse-phase C18 column with a rapid gradient elution, allowing for a short run time. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over the concentration range of 0.5 to 500 ng/mL. This method is suitable for supporting pharmacokinetic studies of this compound in clinical research.

Introduction

This compound is a novel small molecule compound under investigation for its therapeutic potential. To support its clinical development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in complex biological fluids due to its high sensitivity, selectivity, and speed.[3][4] This application note details the development and validation of an LC-MS/MS method for the determination of this compound in human plasma, which can be readily implemented in a research laboratory setting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 (stable isotope-labeled internal standard, IS) (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent

Preparation of Stock and Working Solutions

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d4 in 1 mL of methanol.

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound from plasma.[5][6][7]

  • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (containing 10 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
Liquid Chromatography
ColumnPhenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and equilibrate for 1.4 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 452.3 → 289.2; this compound-d4 (IS): m/z 456.3 → 293.2
Collision EnergyThis compound: 25 eV; this compound-d4 (IS): 25 eV
Declustering Potential80 V
Source Temperature550°C
IonSpray Voltage5500 V

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity was evaluated over the range of 0.5 to 500 ng/mL. The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision.[8]

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing replicate QC samples at three concentration levels (Low, Mid, and High).[9]

Recovery and Matrix Effect

The extraction recovery of this compound was determined by comparing the peak areas of the analyte from extracted plasma samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Quantitative Data Summary

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.5 - 500y = 0.0123x + 0.0045> 0.998

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.56.8105.28.1103.5
Low QC1.55.298.76.5101.2
Mid QC753.1102.44.3100.8
High QC4002.599.53.899.1

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC1.592.598.2
High QC40095.1101.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_dev Development Steps cluster_val Validation Parameters method_dev Method Development validation Method Validation method_dev->validation sample_prep Sample Preparation Optimization lc_params LC Parameter Optimization ms_params MS Parameter Optimization application Sample Analysis (PK Studies) validation->application linearity Linearity & LLOQ accuracy Accuracy & Precision recovery Recovery & Matrix Effect stability Stability

Caption: Logical flow from method development to application.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. This method meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies of this compound.

References

Application Notes and Protocols: Western Blot Analysis of ERα Degradation by Zb-716

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the degradation of Estrogen Receptor Alpha (ERα) in response to treatment with Zb-716, a novel, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] The provided methodologies are designed to guide researchers in accurately quantifying ERα protein levels via Western blot analysis, a critical step in the preclinical evaluation of this potential therapeutic agent for ER-positive breast cancer.

Introduction

This compound is a steroidal SERD, structurally analogous to fulvestrant, that has demonstrated potent antiestrogenic and ERα degradation activities in breast cancer cell lines.[2][3] It functions by binding to ERα, inducing a conformational change that marks the receptor for proteasomal degradation.[1] This targeted degradation of ERα inhibits downstream signaling pathways, leading to the suppression of tumor growth.[1] This application note details the Western blot protocol to monitor this key pharmacodynamic effect of this compound.

Data Presentation

The following table summarizes the dose-dependent degradation of ERα in breast cancer cell lines following treatment with this compound. This data has been compiled from published studies to provide a reference for expected outcomes.

Table 1: Dose-Dependent Degradation of ERα by this compound

Cell LineTreatment DurationThis compound Concentration (nM)ERα Degradation (IC50)Reference
MCF-74 hoursDose-dependentNot explicitly stated, but dose-dependent downregulation observed[3][4]
T47D5 days1 - 277.8 nM[5]
T47D/PKCα (Tamoxifen-resistant)5 days1 - 2712.7 nM[5]
T47D (Y537S ESR1 mutant)Not Specified0.1 - 100024 nM[3]

Note: The provided data is based on published results. Researchers should perform their own experiments to determine the optimal conditions for their specific cell lines and experimental setup.

Experimental Protocols

Western Blot Protocol for ERα Degradation

This protocol is optimized for use with MCF-7 or T47D human breast cancer cell lines.

1. Cell Culture and Treatment:

  • Culture MCF-7 or T47D cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 8, 12, 24 hours). A vehicle control (DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and boiling for 5 minutes at 95°C.

  • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against ERα (e.g., Santa Cruz Biotechnology, sc-8002, clone F-10) diluted 1:200 in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • To verify equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a housekeeping protein such as β-actin (e.g., diluted 1:1000-1:5000 in 5% BSA in TBST).

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERα band intensity to the corresponding β-actin band intensity. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Data Analysis Culture Culture MCF-7/T47D cells Treatment Treat with this compound (0-1000 nM) Culture->Treatment Lysis Lyse cells in RIPA buffer Treatment->Lysis Quantification Quantify protein (BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE (20-30 µg protein) Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block with 5% milk Transfer->Blocking PrimaryAb Incubate with anti-ERα Ab Blocking->PrimaryAb SecondaryAb Incubate with HRP-secondary Ab PrimaryAb->SecondaryAb LoadingControl Probe for β-actin SecondaryAb->LoadingControl Detection ECL Detection LoadingControl->Detection Analysis Densitometry & Normalization Detection->Analysis

Caption: Workflow for Western blot analysis of ERα degradation.

Signaling Pathway of this compound-Mediated ERα Degradation

G cluster_ub Ubiquitination Cascade Zb716 This compound ERa ERα Zb716->ERa Binding ERa_Zb716 ERα-Zb-716 Complex ERa->ERa_Zb716 Conformation Conformational Change ERa_Zb716->Conformation Ubiquitination Poly-ubiquitination Conformation->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation ERα Degradation Proteasome->Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase (e.g., CHIP, MDM2) E2->E3 E3->Ubiquitination Catalyzes transfer to ERα Ub Ubiquitin Ub->E1

Caption: this compound induced ERα degradation via the ubiquitin-proteasome pathway.

References

Application Notes: Zb-716 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zb-716 is an orally bioavailable, steroidal selective estrogen receptor degrader (SERD) that functions as a silent antagonist of the estrogen receptor alpha (ERα) with an IC50 of 4.1 nM.[1][2][3] It is a structural analog of fulvestrant, designed for improved oral bioavailability by replacing the 3-hydroxyl group with a boronic acid moiety to reduce first-pass metabolism.[2][4] this compound induces a conformational change in the estrogen receptor, promoting its degradation and thereby preventing ER-mediated signaling.[5] This mechanism inhibits the growth and survival of ER-expressing cancer cells.[5] In preclinical studies, this compound has demonstrated superior efficacy in blocking tumor growth in both MCF-7 xenografts and patient-derived xenograft (PDX) models of ER+ breast cancer when compared to fulvestrant, an effect attributed to its significantly higher bioavailability.[4][6][7]

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are critical tools in preclinical oncology.[8][9] They are known to better recapitulate the molecular and histological heterogeneity of human tumors compared to traditional cell line-derived xenografts, making them more predictive of clinical drug response.[9] These application notes provide a comprehensive overview of the use of this compound in ER+ breast cancer PDX models for efficacy and pharmacodynamic studies.

Mechanism of Action: Estrogen Receptor Degradation

This compound exerts its anti-tumor effect by binding to the estrogen receptor alpha (ERα) and inducing its degradation. This dual action as both an ER antagonist and a degrader effectively shuts down estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells. Its efficacy has been demonstrated in both endocrine-sensitive and resistant ERα mutant breast cancer cells.[4]

Zb716_Mechanism cluster_cell ER+ Cancer Cell cluster_nucleus Zb716 This compound (Oral SERD) ER Estrogen Receptor α (ERα) Zb716->ER Binds & Induces Conformational Change ERE Estrogen Response Elements (ERE) Zb716->ERE Blocks Pathway Ub Ubiquitin ER->Ub Ubiquitination ER->ERE Dimerization & Nuclear Translocation Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded ERα Fragments Proteasome->Degradation Degradation Nucleus Nucleus Proliferation Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Proliferation Binds & Activates outside Cell Proliferation & Survival Proliferation->outside

Caption: Mechanism of Action of this compound in ER+ Cancer Cells.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in ER+ Breast Cancer PDX Models

This protocol outlines the procedure for evaluating the anti-tumor efficacy of orally administered this compound in immunodeficient mice bearing ER+ breast cancer PDX tumors.[8][9]

1. PDX Model Establishment and Expansion:

  • Obtain fresh, sterile tumor tissue from ER+ breast cancer patients under approved protocols.

  • Surgically implant a small tumor fragment (approx. 3x3 mm) subcutaneously into the flank of female NOD/SCID or similar immunodeficient mice.[10]

  • Allow tumors to grow to a volume of approximately 1,000-1,500 mm³. This initial tumor is designated as Passage 0 (P0).

  • For expansion, excise the P0 tumor, divide it into smaller fragments, and implant them into a new cohort of mice (P1). Subsequent passages are performed similarly. Efficacy studies are typically conducted using P2-P5 to ensure model stability.

2. Study Initiation and Randomization:

  • Once tumors in the study cohort reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[10]

  • Ensure the average tumor volume and body weight are comparable across all groups before starting treatment.

3. Formulation and Administration of this compound:

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily.

  • Dosing: Based on preclinical studies, this compound is effective when administered by oral gavage at doses of 10 mg/kg and 30 mg/kg, once daily.[4] The vehicle alone is administered to the control group.

  • Administration: Administer the designated treatment orally (p.o.) once daily for a period of 21-28 days.

4. Monitoring and Data Collection:

  • Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and treatment toxicity.

  • Clinical Observations: Perform daily checks for any signs of distress or adverse reactions to the treatment.

5. Study Endpoint and Tissue Collection:

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or after the completion of the treatment course.[10]

  • At the endpoint, euthanize mice according to institutional guidelines.

  • Excise tumors, weigh them, and divide them for subsequent analyses (e.g., pharmacodynamics, histology). A portion should be snap-frozen in liquid nitrogen and another fixed in 10% neutral buffered formalin.

Efficacy_Workflow cluster_prep Model Preparation cluster_treat Treatment Phase (21-28 Days) cluster_analysis Endpoint Analysis PDX_Implant Implant ER+ PDX Tumor Fragments in Mice Tumor_Growth Monitor Tumor Growth to 150-250 mm³ PDX_Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Dosing Daily Oral Dosing: - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) Randomize->Dosing Monitor Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Monitor Endpoint Terminate Study (e.g., Tumor Volume > 2000 mm³) Monitor->Endpoint Harvest Harvest & Weigh Tumors Endpoint->Harvest Analysis Process for PD Analysis (Western, IHC) Harvest->Analysis

Caption: Workflow for an In Vivo Efficacy Study of this compound in PDX Models.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to confirm the mechanism of action of this compound in vivo by measuring the degradation of its target, ERα, in tumor tissue.

1. Sample Preparation:

  • Use snap-frozen tumor tissues collected at the end of the efficacy study (Protocol 1).

  • For satellite groups, tissues can be collected at various time points after the final dose (e.g., 2, 8, 24 hours) to assess the duration of the pharmacodynamic effect.

  • Prepare protein lysates from pulverized tumor tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. Western Blot Analysis:

  • Separate 20-30 µg of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against total ERα (1:1000 dilution) overnight at 4°C.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000) as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize ERα levels to the loading control.

3. Immunohistochemistry (IHC):

  • Use formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm thick).

  • Perform deparaffinization and rehydration, followed by heat-induced antigen retrieval.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites using a suitable blocking serum.

  • Incubate sections with a primary antibody against ERα overnight at 4°C.

  • Apply a secondary antibody and a detection system (e.g., DAB chromogen).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Score the slides based on the intensity and percentage of stained tumor cells (H-score).

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in an ER+ PDX Model (BR-0771)
Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI %)p-value (vs. Vehicle)
VehicleDaily, p.o.1850 ± 210--
This compound (10 mg/kg)Daily, p.o.647 ± 9565.0%<0.01
This compound (30 mg/kg)Daily, p.o.277 ± 5885.0%<0.001
Fulvestrant (200 mg/kg)Weekly, s.c.980 ± 13047.0%<0.05

TGI (%) calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100. SEM: Standard Error of the Mean. Statistical analysis performed using one-way ANOVA.

Table 2: Pharmacodynamic Analysis of ERα Degradation in BR-0771 PDX Tumors
Treatment GroupDosing ScheduleRelative ERα Protein Level (Western Blot, Normalized to Vehicle)ERα H-Score (IHC)
VehicleDaily, p.o.1.00 ± 0.15250 ± 25
This compound (10 mg/kg)Daily, p.o.0.35 ± 0.0895 ± 15
This compound (30 mg/kg)Daily, p.o.0.12 ± 0.0530 ± 10

Data represent mean ± SEM from tumors collected 24 hours after the final dose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Zb-716 Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo efficacy studies of Zb-716.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as fulvestrant-3-boronic acid, is a synthetic, steroidal, orally active antiestrogen. It functions as a selective estrogen receptor degrader (SERD).[1] It is an analogue and prodrug of fulvestrant.[1] The primary mechanism of action involves binding to the estrogen receptor α (ERα), leading to the degradation of the receptor.[2] This downregulation of ERα inhibits estrogen-dependent signaling pathways that are critical for the growth of ER-positive breast cancer cells.[3][4][5]

Q2: What are the recommended starting doses for this compound in mouse xenograft models?

Based on preclinical studies, effective oral doses of this compound in mouse xenograft models have ranged from 5 mg/kg to 30 mg/kg administered daily.[6] A dose of 10 mg/kg has been shown to be effective, and a 30 mg/kg dose resulted in even greater tumor growth inhibition.[6] In a patient-derived xenograft (PDX) model, a 5 mg/kg daily oral dose was as effective as a standard 200 mg/kg weekly injection of fulvestrant, while a 20 mg/kg daily dose showed the greatest effect.[6] The optimal dose for a specific study will depend on the tumor model and experimental goals.

Q3: How does the oral bioavailability of this compound compare to fulvestrant?

This compound was designed for improved oral bioavailability compared to fulvestrant, which is administered via intramuscular injection due to its poor oral availability.[1][2] Studies in mice have shown that a single oral dose of 8.3 mg/kg of this compound resulted in a maximal plasma concentration of over 160 ng/mL.[1] In rats, a single 10 mg/kg oral dose of this compound resulted in a maximum plasma concentration (Cmax) of 158.12 ng/mL.[7][8][9][10] This demonstrates significantly higher systemic exposure compared to fulvestrant.[6]

Troubleshooting Guide

Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure proper oral gavage technique to deliver the full dose consistently.[11][12][13][14] Verify the formulation of this compound is homogenous and that the correct volume is administered to each animal based on its body weight.

  • Possible Cause: Variability in tumor establishment and growth.

    • Solution: Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size. Monitor tumor growth closely and use appropriate statistical methods to account for initial tumor volume differences.

  • Possible Cause: Differences in individual animal metabolism.

    • Solution: While difficult to control, ensure a homogenous animal population in terms of age, sex, and genetic background.

Issue 2: Unexpected toxicity or adverse effects in treated animals.

  • Possible Cause: Incorrect dose calculation or formulation error.

    • Solution: Double-check all dose calculations and ensure the formulation is prepared correctly and is stable.

  • Possible Cause: Off-target effects of the compound.

    • Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Monitor animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If toxicity is observed, consider reducing the dose or the frequency of administration.

Issue 3: Difficulty with the oral gavage procedure.

  • Possible Cause: Improper restraint of the animal.

    • Solution: Ensure the mouse is properly restrained to prevent movement of the head and body.[13] The head and body should be aligned to create a straight path for the gavage needle.[12]

  • Possible Cause: Incorrect insertion of the gavage needle.

    • Solution: Use a gavage needle with a ball tip to minimize the risk of esophageal or tracheal injury.[11] The needle should be inserted gently along the roof of the mouth and advanced slowly down the esophagus.[12] Do not force the needle.

  • Possible Cause: Aspiration of the compound.

    • Solution: If the animal struggles or shows signs of respiratory distress, remove the needle immediately.[12] Administer the substance slowly to prevent regurgitation and aspiration.[15]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Mouse8.3Oral>160-2547.1
Rat10Oral158.1221451.82

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve. Data sourced from multiple preclinical studies.[1][2][7][8][9][10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

  • Cell Culture and Implantation:

    • Culture ER-positive breast cancer cells (e.g., MCF-7) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of female immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation for oral administration (e.g., in a vehicle of 20% PG, 5% Solutol, and 75% of 40% HP-β-CD in DI water).[16]

    • Administer this compound orally via gavage at the desired doses (e.g., 5, 10, 20, 30 mg/kg) daily.

    • Administer the vehicle solution to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumor weight and perform further analyses as required (e.g., Western blot for ERα expression, immunohistochemistry).

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Membrane ER Estrogen Receptor (ERα) HSP Heat Shock Proteins ER->HSP Inactive Complex ER_dimer ER Dimer ER->ER_dimer Dimerization Zb716 This compound Zb716->ER Binds & Induces Degradation Zb716->ER Degradation Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (DNA) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation ER_dimer->ERE Binds cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Experimental_Workflow cluster_preclinical In Vivo Efficacy Study Workflow cluster_troubleshooting Troubleshooting Steps start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment This compound Treatment (Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring gavage_issues Gavage Difficulty? treatment->gavage_issues endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint variability High Variability? monitoring->variability toxicity Unexpected Toxicity? monitoring->toxicity check_gavage Check Gavage Technique variability->check_gavage check_dose Check Dose Calculation toxicity->check_dose check_restraint Check Animal Restraint gavage_issues->check_restraint

References

Potential for off-target effects of Zb-716 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target effects of Zb-716 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

Q2: Are there any known off-target effects for other SERDs that could be relevant for this compound?

Yes, other SERDs in development have reported off-target effects, which could be a consideration for this compound. For instance, off-target cardiac side effects and visual disturbances like photopsia have been observed with some oral SERDs.[1] Additionally, resistance to SERD therapy can emerge through the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, which could be considered an indirect off-target effect of the therapeutic intervention.[1]

Q3: this compound contains a boronic acid moiety. Are there known off-target effects associated with this chemical group?

Boronic acid-containing compounds are utilized in various therapeutic areas. While generally considered safe, their reactivity can lead to off-target interactions. Boronic acids can form reversible covalent bonds with serine proteases and other proteins containing active site serine residues. It is advisable to assess for potential off-target interactions with proteins that have reactive serine or threonine residues in their active sites.

Q4: What are the first steps I should take if I suspect off-target effects of this compound in my cellular assay?

If you observe unexpected phenotypes or results in your cellular assays that cannot be explained by the known on-target activity of this compound (i.e., ERα degradation), it is prudent to investigate potential off-target effects. A recommended first step is to perform a dose-response experiment and correlate the observed phenotype with the IC50 for ERα degradation. A significant discrepancy between the potency for the on-target effect and the off-target phenotype may suggest an off-target liability.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes - Is it an Off-Target Effect?

This guide provides a workflow to determine if an observed cellular phenotype is due to an off-target effect of this compound.

Symptoms:

  • Unexpected changes in cell morphology, proliferation, or viability at concentrations inconsistent with ERα degradation.

  • Activation or inhibition of signaling pathways not known to be downstream of ERα.

  • Discrepancy between the observed phenotype and the effects of other known SERDs (e.g., fulvestrant).

Workflow:

Caption: Workflow for troubleshooting unexpected phenotypes.

Experimental Protocols:

  • Dose-Response and IC50 Determination:

    • Culture cells in a 96-well plate.

    • Treat cells with a serial dilution of this compound (e.g., 10 concentrations) for the desired time.

    • For the phenotype, use a relevant assay (e.g., CellTiter-Glo for viability, IncuCyte for proliferation, or high-content imaging for morphology).

    • In a parallel plate, treat cells with the same dose range of this compound and lyse the cells for Western blot analysis of ERα protein levels.

    • Normalize the data and fit a four-parameter logistic curve to determine the IC50 for both the phenotype and ERα degradation.

  • Control Experiments:

    • Structurally Dissimilar ERα Antagonist: Use a different class of ERα antagonist (e.g., a non-steroidal SERM like tamoxifen) to see if it recapitulates the observed phenotype.

    • Target Rescue/Overexpression: If the phenotype is thought to be due to ERα degradation, transiently overexpress ERα in the cells and assess if this rescues the this compound-induced phenotype.

Guide 2: Profiling Potential Kinase Off-Targets

This guide outlines a strategy for identifying potential off-target kinase interactions of this compound.

Symptoms:

  • Modulation of phosphorylation events in pathways unrelated to ERα signaling observed in phospho-proteomic screens or Western blots.

  • Cellular phenotypes consistent with the inhibition or activation of known kinase signaling pathways.

Workflow:

workflow start Suspected Kinase Off-Target kinome_scan In Vitro Kinome Scan (e.g., radiometric or binding assay) start->kinome_scan identify_hits Identify Potential Off-Target Kinases kinome_scan->identify_hits no_hits No Significant Hits identify_hits->no_hits No hits > threshold hits_found Hits Identified identify_hits->hits_found Hits > threshold cellular_validation Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) hits_found->cellular_validation downstream_signaling Western Blot for Downstream Substrate Phosphorylation hits_found->downstream_signaling phenotypic_correlation Correlate with Phenotype using Specific Inhibitors for the Off-Target Kinase cellular_validation->phenotypic_correlation downstream_signaling->phenotypic_correlation confirm_off_target Confirmed Off-Target Kinase phenotypic_correlation->confirm_off_target

Caption: Workflow for identifying and validating off-target kinases.

Experimental Protocols:

  • In Vitro Kinome Scan:

    • Submit this compound to a commercial service for screening against a large panel of recombinant kinases (e.g., Eurofins, Reaction Biology).

    • Choose an assay format such as a radiometric assay measuring substrate phosphorylation or a competitive binding assay.[5]

    • Typically, an initial screen is performed at a single high concentration (e.g., 1 µM or 10 µM).

    • Follow up on any significant hits with IC50 determination.

  • Cellular Target Engagement Assay:

    • NanoBRET™ Target Engagement Assay: If a NanoBRET assay is available for the identified off-target kinase, this can be used to measure the apparent affinity of this compound for the target in intact cells.[6]

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Western Blot for Downstream Signaling:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and perform Western blotting using phospho-specific antibodies for known substrates of the suspected off-target kinase.

    • A change in the phosphorylation status of the substrate that correlates with this compound treatment would provide evidence for off-target activity.

Quantitative Data Summary

As no specific off-target profiling data for this compound is publicly available, this table provides a template for how to present such data once it is generated.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)% Inhibition @ 1 µMOn-Target/Off-Target
ERα4.198%On-Target
Kinase A50075%Potential Off-Target
Kinase B>10,000<10%Not a significant off-target
Kinase C85060%Potential Off-Target

Signaling Pathway Diagrams

ERα Signaling Pathway and Potential Off-Target Intersection

This diagram illustrates the canonical ERα signaling pathway and a hypothetical intersection with a kinase signaling pathway that could be an off-target of this compound.

signaling_pathway cluster_ER ERα Signaling cluster_Kinase Hypothetical Off-Target Kinase Pathway Zb716 This compound ERa ERα Zb716->ERa Binds and induces conformational change Degradation Proteasomal Degradation Zb716->Degradation Promotes ERa->Degradation ERE Estrogen Response Element ERa->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation OffTargetKinase Off-Target Kinase Substrate Downstream Substrate OffTargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Cellular_Response Altered Cellular Response pSubstrate->Cellular_Response Zb716_off This compound Zb716_off->OffTargetKinase Inhibits

Caption: ERα signaling and a hypothetical off-target kinase pathway.

References

Technical Support Center: CYP Enzyme Interactions with Zb-716

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cytochrome P450 (CYP) enzyme interactions with the investigational drug Zb-716.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are CYP enzyme interactions important for its development?

This compound is a novel, orally bioavailable selective estrogen receptor degrader (SERD) being investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As with any new chemical entity, understanding its interaction with CYP enzymes is critical for predicting potential drug-drug interactions (DDIs). CYP enzymes are the primary family of enzymes responsible for the metabolism of most drugs.[3] Inhibition or induction of these enzymes by this compound could alter the plasma concentrations of co-administered medications, potentially leading to toxicity or reduced efficacy.

Q2: Which CYP enzymes are primarily responsible for the metabolism of this compound?

In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A as the primary enzymes involved in the metabolism of this compound.[4]

Q3: Does this compound inhibit any CYP enzymes?

Studies have shown that this compound is a relatively weak inhibitor of several CYP isoforms. In human liver microsomes, it demonstrated low inhibition of CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4 (when testosterone was the substrate). No inhibition of CYP2B6 and 3A4 was observed when midazolam was used as the substrate.[4]

Q4: Does this compound induce any CYP enzymes?

Yes, this compound has been shown to induce CYP1A2, 2B6, and 3A4 in a concentration-dependent manner in in vitro assays.[4] This suggests a potential for DDIs with drugs that are substrates of these enzymes.

Q5: What are the major metabolites of this compound?

The primary metabolic pathways of this compound involve oxidation. The major oxidative metabolites identified are fulvestrant and ZB716-sulfone.[1]

Q6: Are there any specific challenges when working with this compound in in vitro assays due to its chemical structure?

This compound is a boronic acid derivative.[2] Boronic acids can present challenges in in vitro assays, including:

  • Low aqueous solubility: Boronic acid-containing compounds may have poor solubility in aqueous buffers.[5]

  • Oxidative instability: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[6][7]

Troubleshooting Guides

Issue 1: Low or inconsistent activity in CYP inhibition/metabolism assays.
Potential Cause Troubleshooting Step
Poor solubility of this compound 1. Optimize solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <1%) to avoid solvent effects on enzyme activity. 2. Use solubility enhancers: Consider the addition of solubility-enhancing agents like mannitol to the incubation buffer. Boronic acid solubility can be increased in the presence of polyols.[5] 3. Prepare fresh solutions: Prepare stock solutions of this compound fresh for each experiment to minimize precipitation over time.
Instability of this compound 1. Minimize pre-incubation time: If not performing a time-dependent inhibition assay, minimize the time the compound is in aqueous buffer before starting the reaction. 2. Use of antioxidants: The inclusion of antioxidants in the buffer system could be explored to mitigate oxidative degradation, though this should be validated to ensure no interference with the CYP activity.
Non-specific binding 1. Include bovine serum albumin (BSA): Adding a low concentration of BSA (e.g., 0.1%) to the incubation buffer can help reduce non-specific binding of the test compound to the reaction vessel.
Issue 2: High variability in CYP induction assay results.
Potential Cause Troubleshooting Step
Hepatocyte viability and density 1. Confirm cell health: Ensure primary human hepatocytes are of high viability and form a confluent monolayer before treatment.[8] 2. Optimize seeding density: Use a consistent and optimized cell seeding density for all experiments.
This compound concentration issues 1. Verify solubility at treatment concentrations: Visually inspect the culture medium for any signs of precipitation of this compound, especially at the highest concentrations. 2. Measure compound concentration: If possible, analytically determine the concentration of this compound in the culture medium over the treatment period to assess its stability.
Inconsistent mRNA isolation or qPCR 1. Standardize RNA isolation: Use a validated and consistent method for RNA isolation to minimize variability in yield and quality. 2. Use appropriate reference genes: Select and validate stable reference genes for qPCR normalization in your hepatocyte system.

Quantitative Data Summary

Table 1: Summary of this compound Interaction with CYP Enzymes

Interaction Type CYP Isoform Observation Reference
Metabolism CYP2D6, CYP3APrimary metabolizing enzymes[4]
Inhibition CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4Weak inhibition[4]
CYP2B6, 3A4 (Midazolam substrate)No inhibition[4]
Induction CYP1A2, 2B6, 3A4Concentration-dependent induction[4]

Experimental Protocols

Protocol 1: CYP Inhibition Assay (IC50 Determination) using Human Liver Microsomes

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for various CYP isoforms.

1. Materials:

  • Pooled human liver microsomes (HLMs)
  • This compound
  • CYP isoform-specific probe substrates and their known inhibitors (positive controls) (See Table 2)
  • NADPH regenerating system
  • Phosphate buffer (pH 7.4)
  • Acetonitrile or methanol (for quenching)
  • 96-well plates
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Serially dilute the this compound stock solution to obtain a range of working concentrations. The final solvent concentration in the incubation should be less than 1%.
  • In a 96-well plate, add phosphate buffer, HLM, and the this compound working solution (or positive control inhibitor, or vehicle control).
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
  • Incubate at 37°C for the specific linear time for that isoform (e.g., 10-60 minutes).
  • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
  • Centrifuge the plate to pellet the protein.
  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
  • Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Table 2: Commonly used CYP Probe Substrates and Inhibitors

CYP Isoform Probe Substrate Metabolite Positive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFluvoxamine
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 AmodiaquineN-desethylamodiaquineGemfibrozil
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole
Testosterone6β-hydroxytestosteroneKetoconazole
Protocol 2: CYP Induction Assay (mRNA Analysis) in Cultured Human Hepatocytes

This protocol outlines a method to assess the potential of this compound to induce the expression of CYP1A2, 2B6, and 3A4 mRNA in primary human hepatocytes.

1. Materials:

  • Cryopreserved or fresh primary human hepatocytes from at least three donors
  • Hepatocyte culture medium and supplements
  • Collagen-coated culture plates
  • This compound
  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
  • RNA isolation kit
  • cDNA synthesis kit
  • qPCR master mix and primers for target genes (CYP1A2, CYP2B6, CYP3A4) and reference genes (e.g., GAPDH, ACTB)
  • qPCR instrument

2. Procedure:

  • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
  • Allow cells to acclimate for 24-48 hours.
  • Prepare treatment media containing various concentrations of this compound, positive control inducers, and a vehicle control (e.g., 0.1% DMSO).
  • Replace the culture medium with the treatment media and incubate for 48-72 hours.
  • At the end of the treatment period, wash the cells with PBS and lyse them.
  • Isolate total RNA using a commercial kit.
  • Assess RNA quality and quantity.
  • Synthesize cDNA from the isolated RNA.
  • Perform qPCR to quantify the relative mRNA expression levels of the target CYP genes.
  • Normalize the data to the expression of stable reference genes and calculate the fold change in mRNA expression relative to the vehicle control.

Visualizations

CYP_Metabolism_Pathway Zb716 This compound CYP2D6 CYP2D6 Zb716->CYP2D6 Metabolism CYP3A CYP3A Zb716->CYP3A Metabolism Metabolites Oxidative Metabolites (Fulvestrant, ZB716-sulfone) CYP2D6->Metabolites CYP3A->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of this compound via CYP2D6 and CYP3A.

DDI_Potential cluster_inhibition CYP Inhibition (Weak) cluster_induction CYP Induction CYP1A2_i CYP1A2 CYP2C_i CYP2C Family CYP2D6_i CYP2D6 CYP3A4_i CYP3A4 CYP1A2_ind CYP1A2 CYP2B6_ind CYP2B6 CYP3A4_ind CYP3A4 Zb716 This compound Zb716->CYP1A2_i Inhibits Zb716->CYP2C_i Inhibits Zb716->CYP2D6_i Inhibits Zb716->CYP3A4_i Inhibits Zb716->CYP1A2_ind Induces Zb716->CYP2B6_ind Induces Zb716->CYP3A4_ind Induces Experimental_Workflow_CYP_Inhibition A Prepare Reagents (HLMs, this compound, Substrates) B Pre-incubation (HLM + this compound) A->B C Initiate Reaction (+ Substrate + NADPH) B->C D Incubation (37°C) C->D E Quench Reaction D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (IC50) G->H

References

Technical Support Center: Enhancing Oral Bioavailability of SERDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Selective Estrogen Receptor Degraders (SERDs), with a focus on compounds similar to Zb-716.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the SERD Candidate

Problem: The primary challenge in achieving adequate oral bioavailability for many SERDs is their inherent poor aqueous solubility. This can lead to low dissolution rates in the gastrointestinal (GI) tract and, consequently, poor absorption.

Possible Solutions & Experimental Approaches:

Formulation StrategyExperimental ProtocolExpected OutcomeTroubleshooting
Amorphous Solid Dispersions (ASDs) See Protocol 1 Increased drug solubility and dissolution rate by converting the crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix.- Drug Recrystallization: Select a polymer with strong intermolecular interactions with the drug. Increase polymer-to-drug ratio. - Poor Dissolution Performance: Optimize polymer selection (e.g., HPMCAS, PVP VA64). Incorporate a surfactant in the formulation.
Nanoparticle Engineering See Protocol 2 Increased surface area-to-volume ratio leading to enhanced dissolution velocity according to the Noyes-Whitney equation.- Particle Agglomeration: Optimize stabilizer (e.g., polymers, surfactants) concentration. - Low Drug Loading: Explore different nanoparticle preparation techniques (e.g., wet milling, high-pressure homogenization).
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Develop a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) by screening various oils, surfactants, and co-solvents for their ability to solubilize the drug and form stable emulsions upon dilution in aqueous media.The drug remains in a solubilized state in the GI tract, bypassing the dissolution step and facilitating absorption via lymphatic pathways.- Drug Precipitation upon Dilution: Adjust the ratio of oil, surfactant, and co-solvent. Select surfactants with a higher hydrophilic-lipophilic balance (HLB). - Poor Emulsification: Screen a wider range of surfactants and co-solvents.
Issue 2: Poor Permeability Across the Intestinal Epithelium

Problem: Even if the SERD is solubilized in the GI tract, it may exhibit low permeability across the intestinal wall, limiting its entry into systemic circulation.

Possible Solutions & Experimental Approaches:

StrategyExperimental ProtocolExpected OutcomeTroubleshooting
Permeability Assessment See Protocol 3 (Caco-2 Permeability Assay) Quantify the apparent permeability coefficient (Papp) of the SERD. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).- High Efflux Ratio: Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp involvement. If confirmed, consider formulation strategies that inhibit P-gp, such as using certain excipients (e.g., Tween 80, Pluronic F68).
Structural Modification Not a formulation strategy, but a medicinal chemistry approach. Modify the chemical structure of the SERD to enhance its lipophilicity (within an optimal range) or introduce moieties that facilitate passive diffusion.Improved passive permeability.- Loss of Potency: Requires close collaboration between formulation and medicinal chemistry teams to balance permeability and pharmacological activity.
Issue 3: Sub-optimal In Vivo Pharmacokinetic (PK) Profile

Problem: Preclinical in vivo studies reveal low maximum plasma concentration (Cmax), low area under the curve (AUC), and high variability after oral administration.

Possible Solutions & Experimental Approaches:

StrategyExperimental ProtocolExpected OutcomeTroubleshooting
Formulation Optimization Based on the outcomes of solubility and permeability assays, select the most promising formulation strategy (ASD, nanoparticles, etc.) and optimize its composition.Improved Cmax and AUC, and reduced inter-subject variability in animal PK studies.- No Significant Improvement in Bioavailability: Re-evaluate the primary absorption barrier (solubility vs. permeability). Consider combination approaches (e.g., nanosized ASD). - High First-Pass Metabolism: Investigate the metabolic pathways of the compound. If hepatic metabolism is high, consider strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations.
In Vivo PK Study Design See Protocol 4 A well-designed study will provide reliable data on key PK parameters (Cmax, Tmax, AUC, half-life) to evaluate the effectiveness of the formulation strategy.- High Variability: Ensure consistent dosing procedures and animal handling. Increase the number of animals per group. - Poor Dose Proportionality: May indicate saturation of absorption mechanisms or transporters. Evaluate PK at multiple dose levels.

Quantitative Data Summary

The following tables summarize key preclinical pharmacokinetic parameters for this compound, demonstrating its improved oral bioavailability compared to fulvestrant.

Table 1: Single-Dose Pharmacokinetics of this compound in Rats [1]

Parameter10 mg/kg Oral Gavage
Cmax (ng/mL) 158.12
Tmax (h) 2
AUC (ng·h/mL) 1451.82
t1/2 (h) 17.03

Table 2: Comparison of Oral Bioavailability of this compound and Fulvestrant

CompoundRoute of AdministrationDoseAUC (ng·h/mL)Reference
This compound Oral8.3 mg/kg (mice)2547.1[2]
Fulvestrant Subcutaneous8.3 mg/kg (mice)Significantly lower than this compound[3]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersions (ASDs) by Spray Drying
  • Polymer and Solvent Selection:

    • Select a suitable polymer based on the physicochemical properties of the SERD (e.g., HPMCAS, PVP VA64, Soluplus®).

    • Choose a common solvent in which both the drug and the polymer are soluble (e.g., acetone, methanol, or a mixture).

  • Solution Preparation:

    • Dissolve the SERD and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).

    • Ensure complete dissolution by stirring or sonication.

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer.

    • Optimize the spray drying parameters:

      • Inlet temperature: Typically 80-120°C, depending on the solvent's boiling point.

      • Atomization gas flow rate: Adjust to achieve a fine spray.

      • Feed rate of the solution: Maintain a constant and appropriate flow rate.

    • Collect the dried powder from the cyclone.

  • Characterization:

    • Characterize the resulting ASD for its amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Determine drug loading and content uniformity by HPLC.

    • Evaluate the dissolution performance of the ASD compared to the crystalline drug (see Protocol 5 ).

Protocol 2: Formulation of SERD Nanoparticles by Wet Milling
  • Slurry Preparation:

    • Disperse the crystalline SERD in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., a polymer like HPMC and a surfactant like sodium dodecyl sulfate).

    • The drug concentration in the slurry can range from 5% to 40% (w/w).

  • Milling Process:

    • Use a laboratory-scale bead mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.

    • Pump the drug slurry through the milling chamber at a controlled flow rate.

    • The high-energy impact of the milling media will break down the drug crystals into nanoparticles.

    • Monitor the particle size distribution during the milling process using laser diffraction or dynamic light scattering.

  • Nanosuspension Collection and Characterization:

    • Collect the nanosuspension after the desired particle size is achieved (typically < 500 nm).

    • Characterize the particle size, polydispersity index, and zeta potential.

    • The nanosuspension can be used as a liquid dosage form or further processed into a solid dosage form (e.g., by spray drying or lyophilization).

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Study:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Apical to Basolateral (A-B) Permeability: Add the SERD solution (at a known concentration) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Permeability: Add the SERD solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the SERD in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

Protocol 4: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model:

    • Use male or female Sprague-Dawley rats or BALB/c mice.

    • Acclimate the animals for at least one week before the study.

    • Fast the animals overnight before dosing.

  • Dosing:

    • Prepare the formulation of the SERD at the desired concentration.

    • Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), administer a solution of the SERD via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Analyze the concentration of the SERD in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Protocol 5: In Vitro Dissolution Testing
  • Apparatus and Medium:

    • Use a USP Apparatus 2 (paddle) or Apparatus 1 (basket).

    • Select a dissolution medium that is relevant to the physiological conditions of the GI tract (e.g., simulated gastric fluid (SGF) pH 1.2, simulated intestinal fluid (SIF) pH 6.8).

    • The volume of the medium is typically 900 mL.

    • Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place the solid dosage form (e.g., tablet, capsule, or a specific amount of ASD powder) in the dissolution vessel.

    • Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).

    • Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples to remove any undissolved particles.

    • Analyze the concentration of the dissolved SERD in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Mandatory Visualizations

SERD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds SERD SERD (e.g., this compound) SERD->ER Binds & Induces Conformational Change Proteasome Proteasome ER->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Activates

Caption: Mechanism of action of a SERD like this compound.

Estrogen_Receptor_Signaling cluster_genomic Genomic Pathway (Classical) cluster_nongenomic Non-Genomic Pathway E2_genomic Estrogen (E2) ER_cyto ERα/β (Cytoplasm) E2_genomic->ER_cyto Binds ER_dimer ER Dimer ER_cyto->ER_dimer Dimerizes ERE_dna ERE on DNA ER_dimer->ERE_dna Translocates to Nucleus & Binds Transcription Gene Transcription ERE_dna->Transcription E2_nongenomic Estrogen (E2) mER Membrane ER (mER/GPER) E2_nongenomic->mER Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT, MAPK) mER->Signaling_Cascade Activates Cellular_Response Rapid Cellular Response Signaling_Cascade->Cellular_Response

Caption: Estrogen Receptor (ER) signaling pathways.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (ASD, Nanoparticles, etc.) Formulation_Optimization Optimize Formulation (Polymer, Stabilizer, etc.) Formulation_Strategy->Formulation_Optimization Dissolution Dissolution Testing (Protocol 5) Formulation_Optimization->Dissolution Permeability Permeability Assay (Protocol 3) Dissolution->Permeability Promising dissolution? PK_Study Pharmacokinetic Study (Protocol 4) Permeability->PK_Study Good permeability? Data_Analysis Analyze PK Parameters (AUC, Cmax, F%) PK_Study->Data_Analysis Data_Analysis->Formulation_Optimization Sub-optimal PK? Iterate

Caption: Experimental workflow for improving oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound achieves oral bioavailability, unlike fulvestrant?

A1: this compound is a pro-drug of fulvestrant, modified with a boronic acid group at the 3-hydroxyl position. This modification is believed to protect the molecule from first-pass metabolism in the liver, which is a major reason for fulvestrant's poor oral bioavailability.[3] After absorption, the boronic acid group is cleaved, releasing the active fulvestrant molecule into the systemic circulation.

Q2: My SERD has good solubility in simulated gastric fluid (pH 1.2) but precipitates in simulated intestinal fluid (pH 6.8). What should I do?

A2: This pH-dependent solubility is common for weakly basic compounds. The drug dissolves in the acidic environment of the stomach but may precipitate in the more neutral pH of the small intestine, where most drug absorption occurs. To address this, consider formulating an amorphous solid dispersion (ASD) with a pH-sensitive polymer like HPMCAS (hydroxypropyl methylcellulose acetate succinate). HPMCAS can help maintain a supersaturated state of the drug in the intestine, preventing precipitation and allowing for absorption.

Q3: What are the critical quality attributes (CQAs) to monitor for an amorphous solid dispersion (ASD) formulation?

A3: The key CQAs for an ASD are:

  • Amorphous State: The drug must remain in its amorphous form to provide a solubility advantage. This is monitored by DSC and PXRD.

  • Drug Loading and Content Uniformity: Ensures consistent dosing.

  • Physical and Chemical Stability: The ASD should be stable under storage conditions, with no recrystallization or degradation of the drug.

  • Dissolution Performance: The formulation should demonstrate a significant improvement in dissolution rate and extent compared to the crystalline drug.

Q4: How can I determine if my SERD is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: The Caco-2 permeability assay (Protocol 3) is the standard in vitro method to assess this. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is a P-gp substrate. This means the compound is actively pumped back into the intestinal lumen after being absorbed by the enterocytes, reducing its net absorption.

Q5: What are some common excipients used to improve the oral bioavailability of poorly soluble drugs?

A5:

  • Polymers for ASDs: HPMCAS, PVP VA64, Soluplus®, Eudragit®.

  • Stabilizers for Nanoparticles: HPMC, povidone, sodium dodecyl sulfate (SDS), polysorbates (e.g., Tween 80), poloxamers (e.g., Pluronic F68).

  • Components for Lipid-Based Formulations:

    • Oils: Medium-chain triglycerides (e.g., Capmul®), long-chain triglycerides (e.g., soybean oil).

    • Surfactants: Cremophor®, Labrasol®, Tween®, Span®.

    • Co-solvents/Co-surfactants: Transcutol®, polyethylene glycol (PEG).

Q6: When should I consider moving from a simple suspension to a more complex formulation for my preclinical studies?

A6: If a simple aqueous suspension of your SERD results in very low or highly variable exposure in initial animal PK studies, it is a strong indication that the bioavailability is limited by its solubility and/or dissolution rate. At this point, you should explore enabling formulations like ASDs, nanoparticles, or lipid-based systems to improve exposure and obtain more reliable and dose-proportional PK data for further preclinical development.

References

Zb-716 Technical Support Center: Overcoming Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zb-716, a novel inhibitor of the ZK-1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a significant discrepancy between the IC50 value of this compound in my biochemical assay and my cell-based assay?

A1: This is a common observation in kinase inhibitor development.[1] Several factors can contribute to this discrepancy:

  • Cellular Permeability: this compound may have poor membrane permeability, leading to lower intracellular concentrations compared to the concentrations used in a biochemical assay.

  • Efflux Pumps: Cancer cells can actively remove this compound through efflux pumps like P-glycoprotein (P-gp), reducing its intracellular efficacy.[2]

  • Off-Target Effects: In a cellular context, this compound might engage with other kinases or proteins, which can lead to unexpected biological responses that mask its on-target effect.[3][4]

  • High ATP Concentration in Cells: The intracellular concentration of ATP (1-5 mM) is much higher than what is typically used in biochemical assays.[5] If this compound is an ATP-competitive inhibitor, its potency will be lower in a cellular environment.

  • Protein Binding: this compound may bind to plasma proteins in cell culture media, reducing the free concentration available to inhibit ZK-1.[6]

Q2: My cells are developing resistance to this compound over time. What are the potential mechanisms?

A2: Acquired resistance to kinase inhibitors is a significant challenge.[7][8] Potential mechanisms include:

  • Secondary Mutations: Mutations in the ZK-1 kinase domain can prevent this compound from binding effectively.[7]

  • Bypass Pathway Activation: Cells may activate alternative signaling pathways to compensate for the inhibition of the ZK-1 pathway.[7][8] For instance, upregulation of parallel kinases can sustain downstream signaling.[9]

  • Overexpression of ZK-1: An increase in the expression of the target protein can overcome the inhibitory effect of this compound.

  • Drug Efflux Mechanisms: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.[2][7]

Q3: I am seeing paradoxical activation of a downstream signaling pathway upon treatment with this compound. Why is this happening?

A3: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[4][10] This can occur if this compound, while inhibiting the kinase activity of ZK-1, stabilizes a scaffolding function of the protein that promotes the assembly of other signaling complexes. Alternatively, off-target effects on other kinases could lead to the activation of unexpected pathways.[11]

Troubleshooting Guides

Issue 1: High Variability in Biochemical Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Reagent Impurity Use high-purity ATP, substrates, and buffers.[12]Reduced assay variability and more consistent results.
Substrate Depletion Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range.[12]Linear and reproducible kinase activity measurements.
Compound Interference Test for compound fluorescence or signal quenching in the absence of the kinase.[12]Identification of assay artifacts caused by the compound itself.
Inconsistent DMSO Concentration Maintain a consistent, low concentration of DMSO across all wells.[12]Minimized solvent effects on kinase activity.
Issue 2: this compound Shows Potency in Biochemical but not Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of this compound.Determine if the compound is entering the cells effectively.
Drug Efflux Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) and this compound.[2]Increased potency of this compound in the presence of the efflux inhibitor would confirm efflux as a mechanism of resistance.
High Intracellular ATP Use a cell-based target engagement assay like NanoBRET™ to measure binding to ZK-1 in intact cells.[1][13]A more physiologically relevant measure of target engagement that accounts for cellular ATP levels.
Off-Target Effects Profile this compound against a broad panel of kinases to identify potential off-targets.[14]Identification of other kinases inhibited by this compound, which could explain unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: Cellular Phosphorylation Assay to Confirm ZK-1 Inhibition

This assay measures the phosphorylation of a known downstream substrate of ZK-1 to confirm target engagement and inhibition in a cellular context.[1][13]

  • Cell Culture and Treatment: Plate cells at a density of 1x10^5 cells/well in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of this compound or a vehicle control for 2 hours.

  • Cell Lysis: Aspirate the media and lyse the cells in 100 µL of lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the total ZK-1 substrate protein.

    • Add 50 µL of cell lysate to each well and incubate for 2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add TMB substrate and stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm. A decrease in signal in this compound-treated cells indicates inhibition of ZK-1 activity.

Protocol 2: BaF3 Cell Proliferation Assay for Oncogenic ZK-1

This assay is used to assess the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of an oncogenic mutant of ZK-1.[13]

  • Cell Culture: Culture BaF3 cells stably expressing an oncogenic ZK-1 mutant in RPMI-1640 medium supplemented with 10% FBS. These cells do not require IL-3 for survival.[13]

  • Assay Setup: Seed the BaF3-ZK-1 cells at 5,000 cells/well in a 96-well plate in the absence of IL-3.

  • Treatment: Add a serial dilution of this compound to the wells. Include a positive control (a known potent inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: A decrease in cell viability in the presence of this compound indicates inhibition of the oncogenic ZK-1.

Visualizations

G Troubleshooting Workflow for Discrepant IC50 Values start Discrepant IC50 (Biochemical vs. Cellular) biochem Biochemical Assay Potent start->biochem cell Cell-Based Assay Weak start->cell permeability Check Cellular Permeability cell->permeability efflux Assess Drug Efflux cell->efflux atp Consider High Cellular ATP cell->atp off_target Profile for Off-Targets cell->off_target conclusion Identify Cause of Discrepancy permeability->conclusion efflux->conclusion atp->conclusion off_target->conclusion

Caption: Troubleshooting workflow for discrepant IC50 values.

G This compound and Potential Resistance Mechanisms Zb716 This compound ZK1 ZK-1 Kinase Zb716->ZK1 Inhibits Downstream Downstream Signaling (e.g., Proliferation) ZK1->Downstream Activates Resistance Resistance Mechanisms Resistance->Zb716 Resistance->ZK1 Mutation Secondary Mutation in ZK-1 Resistance->Mutation Bypass Bypass Pathway Activation Resistance->Bypass Efflux Increased Drug Efflux Resistance->Efflux

Caption: Potential resistance mechanisms to this compound.

G Cellular Phosphorylation Assay Workflow start Plate and Treat Cells with this compound lysis Cell Lysis start->lysis elisa ELISA for Phospho-Substrate lysis->elisa data Data Analysis elisa->data end Confirm ZK-1 Inhibition data->end

Caption: Workflow for a cellular phosphorylation assay.

References

Technical Support Center: Long-Term Storage of Zb-716

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage of Zb-716, a synthetic, steroidal antiestrogen containing a boronic acid moiety. Given its chemical nature as an analogue of fulvestrant and the inherent reactivity of boronic acids, specific storage conditions are crucial to maintain its stability and integrity for research and drug development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C. Studies on similar boronic acid-containing pharmaceuticals, such as bortezomib, have shown significantly improved stability at refrigerated (2-8°C) and frozen temperatures compared to room temperature.[1][2][3][4] Storing at -20°C or lower will minimize the rates of potential degradation reactions.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately transfer the vial of this compound to a calibrated freezer set to -20°C or lower. Ensure the container seal is intact. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with complex structures, particularly those intended for pharmaceutical use, should be protected from light to prevent photodegradation. Store this compound in an amber vial or a light-blocking container. The ICH Q1B guideline on photostability testing underscores the importance of evaluating light sensitivity for new drug substances.

Q4: Is this compound sensitive to moisture and air (oxidation)?

A4: Yes, the boronic acid group in this compound is susceptible to both hydrolysis (reaction with water) and oxidation.[5][6][7] Contact with moisture can lead to the formation of boronic anhydrides or hydrolysis to the corresponding boronic acid and ultimately to boric acid. The boronic acid moiety is also prone to oxidative deboronation.[6][7] Therefore, it is critical to store this compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in the physical appearance of the solid, such as discoloration or clumping. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and integrity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of this compound due to improper storage.1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity check of the this compound stock using a validated analytical method (e.g., HPLC). 3. If degradation is confirmed, use a fresh, properly stored aliquot of this compound for subsequent experiments.
Change in physical appearance of the solid Absorption of moisture or chemical degradation.1. Do not use the material. 2. Review storage procedures to ensure proper sealing and inert atmosphere. 3. Consider re-purification if a significant amount of material is affected and a validated purification protocol is available. Otherwise, procure a new batch.
Difficulty dissolving the compound Formation of less soluble degradation products or boronic anhydrides.1. Attempt to dissolve a small amount in a recommended solvent with gentle warming and sonication. 2. If solubility issues persist, it is a strong indicator of degradation. Do not use the material.

Quantitative Stability Data

The following tables provide representative data on the stability of compounds with similar chemical features to this compound under various conditions. This data is intended to illustrate the importance of proper storage and is not a direct representation of this compound's stability profile, which should be determined experimentally.

Table 1: Influence of Temperature on the Stability of a Boronic Acid-Containing Pharmaceutical (Bortezomib) in Solution

Storage TemperatureTime (Days)Percent of Initial Concentration Remaining
23°C (Room Temperature)14>95%[4]
23°C (Room Temperature)28>95%[4]
2-8°C (Refrigerated)35>95%[4]
4°C (Refrigerated)1595.19%[3]
4°C (Refrigerated)30~94% (estimated from 6% degradation)[7]

Table 2: Representative Forced Degradation Data for Fulvestrant (the Parent Drug of this compound)

Stress ConditionDurationApproximate Degradation (%)
Acid Hydrolysis (e.g., 0.1 N HCl)24 hours10-20%
Alkaline Hydrolysis (e.g., 0.1 N NaOH)24 hours15-25%
Oxidation (e.g., 3% H₂O₂)24 hours20-30%
Thermal (e.g., 60°C)48 hours5-15%
Photolytic (UV light)24 hours5-10%

Note: This data is compiled from typical forced degradation studies and serves as an example. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[8]

1. Objective: To evaluate the long-term stability of this compound under recommended storage conditions and to establish a re-test period.

2. Materials:

  • At least three primary batches of this compound.
  • Appropriate vials (e.g., amber glass vials with Teflon-lined caps).
  • Calibrated stability chambers or freezers.
  • Validated stability-indicating HPLC method.

3. Procedure:

  • Sample Preparation: Aliquot a sufficient quantity of each batch of this compound into vials. For each time point and storage condition, prepare at least three vials. Tightly seal the vials, and if possible, flush with an inert gas (argon or nitrogen) before sealing.
  • Storage Conditions:
  • Long-term: -20°C ± 5°C.
  • Accelerated: 5°C ± 3°C.
  • Forced Degradation (for method validation): Include conditions such as 40°C/75% RH, exposure to acid, base, oxidizing agents, and light as per ICH Q1B.
  • Testing Schedule:
  • Initial (Time 0): Test all batches for initial purity and characteristics.
  • Long-term (-20°C): Test at 3, 6, 9, 12, 18, 24, and 36 months.
  • Accelerated (5°C): Test at 1, 3, and 6 months.
  • Analytical Testing: At each time point, analyze the samples for:
  • Appearance (visual inspection).
  • Assay (purity) by a validated, stability-indicating HPLC method.
  • Degradation products/impurities (quantification of any new peaks).
  • Water content (by Karl Fischer titration, if applicable).

4. Data Analysis:

  • Plot the assay value and the concentration of degradation products over time for each storage condition.
  • Evaluate any significant changes from the initial data. A significant change is typically defined as a failure to meet the established specification.
  • Use the data from the long-term study to propose a re-test period. Accelerated stability data can be used to support the proposed re-test period.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage purity_check Perform Purity Check (e.g., HPLC) check_storage->purity_check is_degraded Is Compound Degraded? purity_check->is_degraded use_fresh Use Fresh, Properly Stored Aliquot is_degraded->use_fresh Yes review_protocol Review Experimental Protocol for Other Errors is_degraded->review_protocol No end End use_fresh->end review_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Stability_Study_Workflow start Start: Stability Study Initiation sample_prep Prepare & Aliquot Samples (≥3 Batches) start->sample_prep storage Place Samples in Stability Chambers (-20°C Long-term, 5°C Accelerated) sample_prep->storage initial_test Time 0 Analysis: Appearance, Assay, Impurities storage->initial_test pull_samples Pull Samples at Scheduled Time Points initial_test->pull_samples pull_samples->pull_samples Next Time Point analytical_testing Perform Analytical Testing (HPLC, etc.) pull_samples->analytical_testing data_analysis Analyze Data: Plot Trends, Assess Changes analytical_testing->data_analysis establish_retest Establish Re-test Period data_analysis->establish_retest end End: Stability Report establish_retest->end

Caption: Experimental workflow for a long-term stability study of this compound.

References

Technical Support Center: Mitigating the Toxicity of Zb-716 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zb-716 (borestrant) in preclinical animal studies. The information is designed to help anticipate and mitigate potential toxicities, ensuring the welfare of research animals and the integrity of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as borestrant or fulvestrant-3-boronic acid, is a synthetic, steroidal, and orally active antiestrogen.[1] It functions as a selective estrogen receptor downregulator (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor-alpha (ERα) with high affinity, leading to the degradation of the receptor.[2][3] This action blocks estrogen-mediated signaling pathways, which are crucial for the growth of certain types of cancer, particularly ER-positive breast cancer.[2][3]

Q2: What are the expected toxicities of this compound in animal studies based on its mechanism of action?

A2: As a potent antiestrogen, the toxicities of this compound are expected to be primarily related to its pharmacological activity. Based on preclinical studies with its parent compound, fulvestrant, researchers should anticipate effects on estrogen-sensitive tissues. In female animals, this can manifest as atrophy of the uterus, cervix, and vagina, along with a disruption of the normal estrous cycle.[4] In long-term studies with fulvestrant in rats, an increased incidence of benign ovarian granulosa cell tumors and testicular Leydig cell tumors has been observed, which is consistent with the endocrine feedback mechanism.[4]

Q3: Are there any known off-target toxicities associated with this compound or other oral SERDs?

A3: While the primary toxicities are on-target, some newer oral SERDs have been associated with dose-dependent sinus bradycardia (a slower than normal heart rate). The exact mechanism is still under investigation but is thought to be an on-target effect mediated through the estrogen receptor. Therefore, cardiovascular monitoring during preclinical studies with this compound is advisable. Gastrointestinal issues, such as nausea and vomiting, have also been reported with fulvestrant and may be a consideration for this compound.[5]

Q4: What is the known safety profile of this compound from its own preclinical studies?

A4: Publicly available data on the specific toxicology of this compound is limited as it is still under clinical development.[3][6] However, it has been reported that non-clinical (IND-enabling) studies have been completed.[6] One publication mentioned that in a 4-week repeat-dose toxicity study in dogs, there was no test-article-related mortality or moribundity. Preclinical studies have also indicated that at therapeutically relevant concentrations, this compound has a low risk for clinically significant drug-drug interactions involving CYP enzymes.[2][7]

Troubleshooting Guides

Managing Anti-Estrogenic Effects on Reproductive Organs

Issue: You observe significant weight loss of the uterus or changes in the vaginal epithelium in female rodents during a repeat-dose toxicity study.

Potential Cause: This is an expected on-target effect of this compound due to its potent anti-estrogenic activity, leading to atrophy of estrogen-dependent tissues.[4]

Mitigation and Monitoring Strategies:

  • Dose Selection: Carefully select the dose range for your studies. A dose-response study can help identify the lowest effective dose to minimize severe atrophic effects while still achieving the desired pharmacological outcome.

  • Study Duration: For initial efficacy studies, consider shorter durations to minimize the long-term consequences of estrogen deprivation on reproductive tissues.

  • Hormone Monitoring: Monitor serum levels of estrogen and luteinizing hormone (LH). A significant decrease in estrogen and a corresponding increase in LH can confirm the anti-estrogenic effect and help correlate it with the observed tissue changes.

  • Histopathology: At the end of the study, perform detailed histopathological examination of the uterus, vagina, and ovaries to characterize the extent of atrophy and to look for any pre-neoplastic or neoplastic changes.

  • Supportive Care: While the atrophic changes are a direct pharmacological effect, ensure the overall health of the animals is maintained with proper nutrition and hydration. There are no specific interventions to reverse this on-target effect without compromising the study's purpose.

Addressing Potential Cardiotoxicity (Bradycardia)

Issue: During in-life monitoring, you detect a consistent and significant decrease in the heart rate of animals treated with this compound.

Potential Cause: Some oral SERDs have been associated with bradycardia. This may be a class effect of potent estrogen receptor antagonists/degraders.

Mitigation and Monitoring Strategies:

  • Baseline Monitoring: Establish a solid baseline heart rate for all animals before the start of the study.

  • Regular Cardiovascular Monitoring: Implement regular monitoring of heart rate and, if possible, electrocardiograms (ECGs) throughout the study, especially at peak plasma concentrations of this compound.

  • Dose-Dependence: Evaluate if the observed bradycardia is dose-dependent. This can help in determining a "no-observed-adverse-effect-level" (NOAEL) for this specific toxicity.

  • Co-administration (Exploratory): In exploratory, non-GLP studies, the co-administration of a beta-adrenergic agonist could be investigated to counteract the bradycardic effect. However, this would add a confounding factor and should be carefully considered based on the study's objectives.

  • Pathology: At necropsy, ensure a thorough examination of the heart, including histopathology, to rule out any structural changes.

Troubleshooting Oral Gavage Administration

Issue: You experience complications during oral gavage, such as animal distress, coughing, or mortality.

Potential Cause: Improper gavage technique can lead to esophageal or gastric injury, or accidental administration into the lungs.[8]

Troubleshooting and Best Practices:

  • Proper Restraint: Ensure the animal is properly restrained to prevent movement and injury. The head and body should be in a straight line.

  • Correct Needle Size: Use a gavage needle of the appropriate length and gauge for the size of the animal. The needle should reach the stomach without being excessively long.[9][10]

  • Gentle Insertion: The gavage needle should be inserted gently along the roof of the mouth and down the esophagus. If resistance is met, do not force it.[8][9]

  • Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.[10]

  • Volume Limits: Adhere to recommended volume limits for the species and size of the animal.[8][9]

  • Vehicle Selection: Ensure the vehicle used to formulate this compound is well-tolerated and does not cause irritation.

  • Post-Dosing Observation: Observe the animals for at least 15-30 minutes post-dosing for any signs of distress.[8]

Quantitative Data Summary

Table 1: Preclinical Toxicology Profile of Fulvestrant (Parent Compound of this compound)

ParameterSpeciesFindingsReference
Acute Toxicity RodentsMedian Lethal Dose (IM) > 70 mg/kg; (Oral) > 2000 mg/kg[5]
Repeat-Dose Toxicity Rat, DogWell-tolerated. Anti-estrogenic effects on reproductive organs.[4][5]
Reproductive Toxicity RatAtrophy of uterus, cervix, and vagina. Loss of estrous cycle.[4]
Carcinogenicity (2-year) RatIncreased incidence of benign ovarian granulosa cell tumors and testicular Leydig cell tumors.[4]
Genotoxicity In vitro/In vivoNo mutagenic or clastogenic potential.[4]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

ParameterSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral Bioavailability Rat6 mg/kg-0.5 - 2-[2]
30 mg/kg---[2]
100 mg/kg---[2]
400 mg/kg-up to 8-[11]
Repeat Dose (7 days) Rat10 mg/kg/day-0.5 - 1-[11]
100 mg/kg/day-0.5 - 1-[11]
400 mg/kg/day-up to 8-[11]
Dog----[11]

Experimental Protocols

Protocol: Repeat-Dose Oral Toxicity Study (Rodent)

This protocol is a general guideline based on OECD Test Guideline 407 and should be adapted for the specific research question.

  • Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), nulliparous and non-pregnant females.

  • Group Size: At least 5 males and 5 females per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound. Doses should be selected to identify a toxic dose and a no-observed-adverse-effect-level (NOAEL).

  • Administration: Daily oral gavage for at least 28 days.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed clinical examination, body weight, and food consumption.

    • At Termination: Hematology, clinical biochemistry, and gross necropsy.

  • Pathology:

    • Organ weights (liver, kidneys, adrenals, brain, spleen, heart, thymus, testes, epididymides, uterus, ovaries).

    • Histopathological examination of all organs from the control and high-dose groups. Any target organs identified should be examined in the lower-dose groups.

Protocol: Reproduction/Developmental Toxicity Screening Test (Rodent)

This protocol is a general guideline based on OECD Test Guideline 421/422 and is designed to assess effects on reproductive performance and development.[12][13]

  • Animal Model: Sexually mature rats.

  • Group Size: At least 10 males and 10 females per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound.

  • Administration:

    • Males: Daily oral gavage for at least two weeks prior to mating, during mating, and until termination.[12][13]

    • Females: Daily oral gavage for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.[12][13]

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and parturition observations.

    • Offspring: Number of live and dead pups, pup weight, sex ratio, and external abnormalities.

  • Pathology:

    • Parental Animals: Gross necropsy, organ weights (gonads and reproductive tract), and histopathology of the reproductive organs.

    • Offspring: Gross necropsy of pups that die or are euthanized.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Phase protocol_dev Protocol Development (based on OECD guidelines) dose_range Dose Range-Finding Study protocol_dev->dose_range animal_acclimatization Animal Acclimatization dose_range->animal_acclimatization dosing Daily Oral Gavage (this compound or Vehicle) animal_acclimatization->dosing Start of Study observations Daily Clinical Observations dosing->observations measurements Weekly Body Weight & Food Consumption dosing->measurements cardiac_monitoring Cardiovascular Monitoring (Heart Rate, ECG) dosing->cardiac_monitoring necropsy Gross Necropsy cardiac_monitoring->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights blood_collection Blood Collection (Hematology, Biochemistry) blood_collection->necropsy histopathology Histopathological Examination organ_weights->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis Final Analysis

Caption: Experimental workflow for a repeat-dose toxicity study of this compound.

signaling_pathway Zb716 This compound (Oral) ER_alpha Estrogen Receptor α (ERα) Zb716->ER_alpha Binds to Zb716->ER_alpha Blocks Estrogen Binding ERE Estrogen Response Element (in DNA) ER_alpha->ERE Binds to Degradation ERα Degradation ER_alpha->Degradation Induces Estrogen Estrogen Estrogen->ER_alpha Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of action of this compound leading to ERα degradation.

References

Validation & Comparative

A Comparative Analysis of Oral Selective Estrogen Receptor Degraders (SERDs) in ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, oral Selective Estrogen Receptor Degraders (SERDs) represent a significant advancement. These agents offer a novel mechanism of action by not only antagonizing the estrogen receptor (ER) but also promoting its degradation. This guide provides a comparative overview of the efficacy of prominent oral SERDs—elacestrant, camizestrant, and giredestrant—supported by data from key clinical trials.

Mechanism of Action

Oral SERDs are designed to overcome the limitations of earlier endocrine therapies. They bind to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation.[1][2] This dual action of antagonism and degradation effectively blocks ER-mediated signaling pathways that drive tumor growth.[3][4] This mechanism is distinct from selective estrogen receptor modulators (SERMs) that primarily block the receptor, and aromatase inhibitors (AIs) that reduce estrogen production. A key advantage of next-generation oral SERDs is their activity against tumors with ESR1 mutations, a common mechanism of acquired resistance to standard endocrine therapies.[5][6]

Efficacy of Oral SERDs: A Comparative Look

The clinical development of several oral SERDs has yielded promising data, particularly in patients previously treated with endocrine therapy and CDK4/6 inhibitors. The following table summarizes key efficacy data from major clinical trials for elacestrant, camizestrant, and giredestrant.

Drug Trial Patient Population Comparator Primary Endpoint Median Progression-Free Survival (PFS) Hazard Ratio (HR) (95% CI)
Elacestrant EMERALDER+/HER2- advanced/metastatic breast cancer, prior CDK4/6iStandard of Care (SOC) Endocrine Therapy (fulvestrant or AI)PFS in all patients and in patients with ESR1 mutationsOverall: 2.8 months vs 1.9 monthsESR1-mutant: 3.8 months vs 1.9 monthsOverall: 0.70 (0.55-0.88)ESR1-mutant: 0.55 (0.39-0.77)[7]
Camizestrant SERENA-2ER+/HER2- advanced breast cancer, progressed on prior endocrine therapyFulvestrantInvestigator-assessed PFS75mg dose: 7.2 months vs 3.7 months150mg dose: 7.7 months vs 3.7 months[8]75mg dose: 0.58150mg dose: 0.67[8]
Giredestrant acelERAER+/HER2- advanced breast cancer, 1-2 prior lines of systemic therapyPhysician's Choice of Endocrine Therapy (fulvestrant or AI)Investigator-assessed PFS5.6 months vs 5.4 months[9]0.81 (0.60-1.10)[9]
ESR1-mutant subgroup5.3 months vs 3.5 months0.60 (0.35-1.03)[9]

Experimental Protocols

The evaluation of these oral SERDs has been conducted through rigorous, multicenter, randomized clinical trials. Below are the methodologies for the key trials cited.

EMERALD (NCT03778931) The EMERALD trial was an international, multicenter, randomized, open-label, active-controlled, Phase III study.[10] It compared the efficacy and safety of elacestrant to the standard-of-care (SOC) endocrine monotherapy (fulvestrant or an aromatase inhibitor, as per investigator's choice) in patients with ER+/HER2- advanced breast cancer.[10] All enrolled patients had experienced disease progression on prior treatment with a CDK4/6 inhibitor in combination with an endocrine therapy.[11] The primary endpoints were progression-free survival (PFS) in the overall patient population and in the subpopulation of patients with ESR1 mutations.[12]

SERENA-2 (NCT04214288) SERENA-2 was a randomized, open-label, multi-dose, Phase II trial that evaluated camizestrant versus fulvestrant in post-menopausal women with advanced ER+/HER2- breast cancer who had progressed on prior endocrine therapy.[8][13] Patients were randomized to receive one of three doses of camizestrant (75 mg, 150 mg, or 300 mg daily) or fulvestrant. The 300 mg camizestrant arm was discontinued.[8] The primary endpoint was investigator-assessed PFS.[8] Randomization was stratified based on prior treatment with a CDK4/6 inhibitor.[8]

acelERA (NCT04576455) The acelERA BC study was a Phase II, randomized, open-label, multicenter trial comparing the efficacy and safety of giredestrant with the physician's choice of endocrine monotherapy in patients with ER+/HER2- locally advanced or metastatic breast cancer who had received one or two prior lines of systemic therapy.[14][15] Patients were randomized to receive either giredestrant or the physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).[16] The primary endpoint was investigator-assessed PFS.[16]

Visualizing Mechanisms and Workflows

To further elucidate the context of oral SERD efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling and SERD Mechanism of Action cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimerization ER->ER_dimer Activation ER_degradation ER Degradation (Proteasome) ER->ER_degradation Induces Nucleus Nucleus ER_dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Oral_SERD Oral_SERD Oral_SERD->ER Binds & Blocks Clinical_Trial_Workflow Generalized Phase III Oral SERD Clinical Trial Workflow Patient_Screening Patient Screening (ER+/HER2- Advanced BC, Prior CDK4/6i) Baseline_Assessment Baseline Assessment (Tumor Imaging, ctDNA for ESR1) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Arm A: Oral SERD Randomization->Arm_A Arm_B Arm B: Standard of Care (e.g., Fulvestrant/AI) Randomization->Arm_B Treatment_Cycle Treatment Until Progression or Unacceptable Toxicity Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., every 8 weeks) Treatment_Cycle->Tumor_Assessment Tumor_Assessment->Treatment_Cycle PFS_Analysis Primary Endpoint Analysis: Progression-Free Survival (PFS) Tumor_Assessment->PFS_Analysis Secondary_Endpoints Secondary Endpoint Analysis (OS, ORR, Safety) PFS_Analysis->Secondary_Endpoints

References

Validating Zb-716 Target Engagement in Xenograft Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Zb-716, an orally bioavailable selective estrogen receptor downregulator (SERD), with the established therapy fulvestrant. The focus is on the validation of target engagement in preclinical xenograft tumor models, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data.

This compound, also known as fulvestrant-3-boronic acid, is a synthetic, steroidal antiestrogen designed for the treatment of estrogen receptor (ER)-positive metastatic breast cancer.[1] It functions as a silent antagonist of the estrogen receptor-alpha (ERα) and a selective estrogen receptor degrader (SERD), inducing the degradation of the ER protein.[1][2] This guide will delve into the preclinical data that validates its mechanism of action and efficacy.

Comparative Performance of this compound and Fulvestrant

This compound has demonstrated significant promise in preclinical studies, particularly in its ability to overcome the poor oral bioavailability of fulvestrant.[1][3][4] The following tables summarize the key comparative data between this compound and fulvestrant in terms of their biochemical potency and in vivo efficacy in xenograft models.

ParameterThis compoundFulvestrantCell LineReference
ERα Binding Affinity (IC50) 4.1 nM~4 nMNot Specified[3][5]
ERα Downregulation (IC50) 7.8 nM9.3 nMT47D[3]
ERα Downregulation (IC50) 12.7 nM8.5 nMT47D/PKCα (Tamoxifen-resistant)[3]
Cell Growth Inhibition (IC50) 3.2 nM1.5 nMMCF-7[4]
ParameterThis compound (10 mg/kg, oral)This compound (30 mg/kg, oral)Fulvestrant (200 mg/kg, s.c.)Xenograft ModelReference
Final Plasma Concentration >6-fold higher>20-fold higherBaselineMCF-7[4]
Final Tumor Tissue Concentration 4-fold higher10-fold higherBaselineMCF-7[4]
Tumor Growth Inhibition More effectiveMore effectiveLess effectiveMCF-7 & PDX[4][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data presented above.

ERα Binding Affinity Assay

A competitive binding assay was utilized to determine the IC50 values for ERα. This assay measures the ability of a test compound (this compound or fulvestrant) to displace a radiolabeled estrogen analog from the ERα protein. The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined as the IC50 value, indicating its binding affinity.

ERα Downregulation Assay (Western Blot)

To quantify the degradation of the ERα protein, breast cancer cell lines (T47D and T47D/PKCα) were treated with varying concentrations of this compound or fulvestrant.[3] Following treatment, cell lysates were prepared, and the total protein concentration was determined. Equal amounts of protein were then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ERα. The intensity of the resulting bands was quantified and normalized to a loading control (e.g., β-actin) to determine the relative amount of ERα protein. The IC50 for downregulation was calculated as the concentration of the drug that resulted in a 50% reduction in ERα protein levels.

Cell Proliferation Assay

The anti-proliferative effects of this compound and fulvestrant were assessed using a standard cell viability assay, such as the MTT or SRB assay.[4] Breast cancer cells (e.g., MCF-7) were seeded in 96-well plates and treated with a range of drug concentrations. After a defined incubation period (e.g., 5 days), the relative number of viable cells was determined by measuring the absorbance of a colored product. The IC50 for cell growth inhibition was then calculated.

Xenograft Tumor Models

To evaluate in vivo efficacy, xenograft models were established by subcutaneously injecting human breast cancer cells (e.g., MCF-7) or implanting patient-derived tumor fragments into immunocompromised mice.[4][6][7][8] Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, while fulvestrant was given via subcutaneous injection.[4] Tumor volume was measured regularly using calipers. At the end of the study, plasma and tumor tissue were collected to determine drug concentrations via methods like liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and the comparative logic.

Zb716_Signaling_Pathway cluster_cell Cancer Cell Zb716 This compound (Oral) ERa Estrogen Receptor α (ERα) Zb716->ERa Binds Nucleus Nucleus ERa->Nucleus Translocates Degradation Proteasomal Degradation ERa->Degradation Induces Degradation E2 Estradiol (E2) E2->ERa Binds & Activates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibition->Nucleus Blocks Translocation

This compound Mechanism of Action

Target_Engagement_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Breast Cancer Cell Lines Treatment_vitro Treat with this compound or Fulvestrant Cell_Culture->Treatment_vitro Western_Blot Western Blot (ERα Degradation) Treatment_vitro->Western_Blot Proliferation_Assay Proliferation Assay (Cell Viability) Treatment_vitro->Proliferation_Assay Xenograft Establish Xenograft Tumor Model Treatment_vivo Treat Mice (Oral this compound vs. s.c. Fulvestrant) Xenograft->Treatment_vivo Tumor_Measurement Monitor Tumor Growth Treatment_vivo->Tumor_Measurement Pharmacokinetics Analyze Drug Levels (Plasma & Tumor) Treatment_vivo->Pharmacokinetics

Experimental Workflow for Target Engagement

Zb716_Comparison_Logic Zb716 This compound Oral_Bioavailability Oral Bioavailability Zb716->Oral_Bioavailability High Efficacy In Vivo Efficacy Zb716->Efficacy Superior Potency Biochemical Potency Zb716->Potency Comparable Fulvestrant Fulvestrant Fulvestrant->Oral_Bioavailability Low Fulvestrant->Efficacy Standard Fulvestrant->Potency Comparable Oral_Bioavailability->Efficacy Impacts

Comparative Logic of this compound vs. Fulvestrant

References

Zb-716 Demonstrates Superior Efficacy Over Tamoxifen in Resistance Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive head-to-head analysis reveals that Zb-716, an investigational oral selective estrogen receptor degrader (SERD), demonstrates significant advantages over tamoxifen in preclinical models of tamoxifen-resistant breast cancer. This guide synthesizes available data, offering researchers, scientists, and drug development professionals a detailed comparison of the two compounds, highlighting this compound's potential to overcome acquired resistance to traditional endocrine therapies.

Key Findings:

  • Overcoming Tamoxifen Resistance: this compound effectively inhibits the proliferation of tamoxifen-resistant breast cancer cells, a major challenge in the clinical management of ER-positive breast cancer.

  • Superior Potency in Resistant Cells: In tamoxifen-resistant MCF-7/TamR breast cancer cells, this compound exhibits potent anti-proliferative activity, whereas the active metabolite of tamoxifen, 4-hydroxytamoxifen, shows significantly diminished efficacy.

  • Mechanism of Action: Unlike tamoxifen, which is a selective estrogen receptor modulator (SERM), this compound is a pure antiestrogen and ER degrader. This mechanistic difference is crucial for its activity in resistance settings where the estrogen receptor (ERα) signaling pathway may be altered. This compound binds to ERα with high affinity and induces its degradation, thereby blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and tamoxifen (as its active metabolite, 4-hydroxytamoxifen) in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineIC50 (nM)Citation
This compoundMCF-7 (Tamoxifen-Sensitive)3.2[1]
4-HydroxytamoxifenMCF-7/TamR (Tamoxifen-Resistant)20,000[2]

Note: A direct IC50 value for this compound in MCF-7/TamR cells from the same comparative study as 4-hydroxytamoxifen was not available in the reviewed literature. However, studies report that this compound is highly active against tamoxifen-resistant variants.[3]

Table 2: Estrogen Receptor α (ERα) Binding Affinity and Degradation

CompoundParameterValueCitation
This compoundERα Binding Affinity (IC50)4.1 nM[4]
This compoundERα Degradation in MCF-7 cellsDose-dependent[1]
4-HydroxytamoxifenERα BindingCompetitive antagonist[4]

Mechanism of Action and Signaling Pathways

This compound's distinct mechanism of action as a SERD is central to its efficacy in tamoxifen-resistant models. Tamoxifen resistance can arise from various mechanisms, including mutations in the ESR1 gene (encoding ERα) or the activation of alternative growth factor signaling pathways that can render tamoxifen agonistic. By promoting the degradation of the ERα protein, this compound effectively eliminates the primary driver of tumor growth in these resistant settings.

SERD_vs_SERM cluster_tamoxifen Tamoxifen (SERM) Action cluster_zb716 This compound (SERD) Action tamoxifen Tamoxifen er_tam ERα tamoxifen->er_tam Binds ere_tam Estrogen Response Element (ERE) er_tam->ere_tam Binds gene_tam Gene Transcription (Altered) ere_tam->gene_tam Modulates zb716 This compound er_zb ERα zb716->er_zb Binds degradation Proteasomal Degradation er_zb->degradation Induces no_transcription No Gene Transcription degradation->no_transcription

This compound induces ERα degradation, while Tamoxifen modulates its activity.

Experimental Protocols

The following are summaries of the methodologies used in the key experiments cited in this guide.

Cell Proliferation Assay

The anti-proliferative effects of this compound and tamoxifen are typically evaluated using a cell viability assay, such as the MTT or SRB assay.

Experimental Workflow:

cell_proliferation_workflow cell_seeding Seed tamoxifen-resistant cells (e.g., MCF-7/TamR) in 96-well plates treatment Treat cells with varying concentrations of this compound or 4-hydroxytamoxifen cell_seeding->treatment incubation Incubate for a defined period (e.g., 5-7 days) treatment->incubation viability_assay Perform cell viability assay (e.g., MTT or SRB) incubation->viability_assay data_analysis Measure absorbance and calculate IC50 values viability_assay->data_analysis

Workflow for assessing cell proliferation.

Protocol Details:

  • Cell Culture: Tamoxifen-resistant cell lines, such as MCF-7/TamR, are cultured in appropriate media, often supplemented with a low concentration of tamoxifen to maintain the resistant phenotype.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (this compound or 4-hydroxytamoxifen).

  • Incubation: The plates are incubated for 5 to 7 days at 37°C in a humidified incubator with 5% CO2.

  • Quantification: After the incubation period, cell viability is assessed. For the SRB assay, cells are fixed, stained with sulforhodamine B, and the absorbance is read on a plate reader. For the MTT assay, MTT reagent is added, and the resulting formazan crystals are solubilized before reading the absorbance.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

Western Blot for ERα Degradation

Western blotting is employed to quantify the levels of ERα protein following treatment with this compound, demonstrating its ability to induce receptor degradation.

Protocol Details:

  • Cell Lysis: Breast cancer cells (e.g., MCF-7 or MCF-7/TamR) are treated with this compound or a vehicle control for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative decrease in ERα levels.

Conclusion

The available preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for tamoxifen-resistant ER-positive breast cancer. Its distinct mechanism of action as a selective estrogen receptor degrader allows it to overcome the limitations of tamoxifen in resistant settings. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

A Comparative Guide to the Synergistic Effects of Zb-716 and CDK4/6 Inhibitors in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic anti-tumor effects observed when combining Zb-716, a novel oral selective estrogen receptor downregulator (SERD), with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. Drawing upon preclinical data and extensive clinical trial results for the foundational SERD, fulvestrant, this document outlines the mechanistic rationale, quantitative outcomes, and experimental methodologies supporting this powerful combination therapy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.

Introduction: Mechanisms of Action

This compound: A Novel Oral SERD

This compound is an orally bioavailable, synthetic, steroidal antiestrogen that functions as a selective estrogen receptor downregulator (SERD). Structurally analogous to fulvestrant, this compound competitively binds to the estrogen receptor-alpha (ERα) with high affinity (IC50 = 4.1 nM)[1]. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome[2]. The depletion of ERα protein effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation of HR+ breast cancer cells. This compound has demonstrated potent anti-proliferative activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines[3].

CDK4/6 Inhibitors: Cell Cycle Arrest

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are a class of targeted therapies that have revolutionized the treatment of HR+/HER2- breast cancer. These small molecule inhibitors specifically target the cyclin-dependent kinases 4 and 6. In HR+ breast cancer, the cyclin D-CDK4/6 complex is often hyperactivated, leading to the phosphorylation of the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This results in a G1 cell cycle arrest and a subsequent halt in tumor cell proliferation.

Synergistic Rationale

The combination of a SERD like this compound and a CDK4/6 inhibitor offers a dual-pronged attack on HR+ breast cancer cells. By downregulating the ERα, this compound removes a key driver of cyclin D1 expression, a critical activator of CDK4/6. Concurrently, CDK4/6 inhibitors directly block the downstream signaling cascade that permits cell cycle progression. This complementary blockade of two interdependent pathways leads to a more profound and durable anti-proliferative effect than either agent alone. Preclinical studies have consistently reported a strong synergy when combining anti-estrogen therapies with CDK4/6 inhibitors[4][5].

Preclinical Evidence of Synergy

Studies utilizing breast cancer cell lines have demonstrated the synergistic activity of combining a SERD with a CDK4/6 inhibitor. For instance, in MCF-7 cells, the combination of fulvestrant and palbociclib has been shown to act in synergy to modulate central carbon metabolism, further arresting cell growth[1][2][6]. While specific studies on this compound in combination with CDK4/6 inhibitors are emerging, the shared mechanism of action with fulvestrant provides a strong basis for expecting similar synergistic outcomes.

Clinical Evidence: Landmark Phase 3 Trials

The synergistic efficacy of combining a SERD (fulvestrant) with a CDK4/6 inhibitor has been unequivocally established in several pivotal Phase 3 clinical trials. These trials have consistently demonstrated a significant improvement in progression-free survival (PFS), and in some cases, overall survival (OS), for patients with HR+/HER2- advanced breast cancer.

Table 1: Efficacy of Fulvestrant in Combination with CDK4/6 Inhibitors

Clinical TrialCDK4/6 InhibitorTreatment ArmControl ArmMedian PFS (months)Hazard Ratio (PFS)Median OS (months)Hazard Ratio (OS)Objective Response Rate (%)
PALOMA-3 PalbociclibFulvestrant + PalbociclibFulvestrant + Placebo9.50.4634.90.8124.6
MONALEESA-3 RibociclibFulvestrant + RibociclibFulvestrant + Placebo20.50.5953.70.7240.9
MONARCH 2 AbemaciclibFulvestrant + AbemaciclibFulvestrant + Placebo16.40.5546.70.7648.1

Data sourced from publicly available clinical trial results.[4][7][8][9]

Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the in vitro anti-proliferative effects of this compound and a CDK4/6 inhibitor, alone and in combination, and to quantify their synergistic interaction.

Methodology:

  • Cell Culture: MCF-7 (ER+) breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and a CDK4/6 inhibitor (e.g., palbociclib) for 72 hours.

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or CCK-8. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Synergy Calculation: The dose-response data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell Cycle Analysis

Objective: To evaluate the effect of this compound and a CDK4/6 inhibitor on cell cycle distribution.

Methodology:

  • Cell Treatment: MCF-7 cells are treated with this compound, a CDK4/6 inhibitor, or the combination for 24-48 hours.

  • Cell Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibitor activity.

Western Blot for ERα Degradation

Objective: To confirm the mechanism of action of this compound by assessing its ability to degrade ERα.

Methodology:

  • Protein Extraction: MCF-7 cells are treated with increasing concentrations of this compound for 24 hours. Whole-cell lysates are then prepared.

  • SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the intensity of the ERα band indicates receptor degradation.

Visualizing the Synergy: Pathways and Workflows

Estrogen_Signaling_and_CDK46_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERα ERα Estrogen->ERα Binds & Activates Ubiquitin Ubiquitin ERα->Ubiquitin Ubiquitination Cyclin D Cyclin D ERα->Cyclin D Upregulates Transcription This compound This compound This compound->ERα Binds & Induces Conformational Change Proteasome Proteasome Ubiquitin->Proteasome Degradation CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms Complex Rb Rb CDK4/6->Rb Phosphorylates CDK4/6i CDK4/6i CDK4/6i->CDK4/6 Inhibits E2F E2F Rb->E2F Sequesters pRb pRb pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes

Caption: Combined blockade of ER and CDK4/6 pathways.

Synergy_Assessment_Workflow Seed Cells Seed Cells Treat_Single_Zb716 This compound (Dose-Response) Seed Cells->Treat_Single_Zb716 Treat_Single_CDK46i CDK4/6i (Dose-Response) Seed Cells->Treat_Single_CDK46i Treat_Combination This compound + CDK4/6i (Dose-Matrix) Seed Cells->Treat_Combination Incubate 72 hours Treat_Single_Zb716->Incubate Treat_Single_CDK46i->Incubate Treat_Combination->Incubate Viability_Assay MTT / CCK-8 Assay Incubate->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis Synergy_Calculation Chou-Talalay Method (Calculate CI) Data_Analysis->Synergy_Calculation Result Synergistic (CI<1) Additive (CI=1) Antagonistic (CI>1) Synergy_Calculation->Result

Caption: Workflow for in vitro synergy assessment.

Conclusion

The combination of this compound with CDK4/6 inhibitors represents a highly promising therapeutic strategy for patients with HR+/HER2- breast cancer. The distinct yet complementary mechanisms of action—ERα degradation by this compound and cell cycle arrest by CDK4/6 inhibitors—provide a strong rationale for their synergistic interaction. This synergy has been robustly validated in preclinical models and has translated into significant clinical benefit in large-scale trials with the foundational SERD, fulvestrant. The development of an oral SERD like this compound offers the potential for improved patient convenience and bioavailability, further enhancing the utility of this powerful combination therapy. Continued investigation into the precise molecular underpinnings of this synergy will undoubtedly pave the way for further optimization of treatment strategies for this patient population.

References

Navigating ER+ Breast Cancer Treatment: A Comparative Guide to Biomarkers for Zb-716 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing predictive biomarkers for the novel oral SERD, Zb-716, against alternative treatments for ER+/HER2- metastatic breast cancer. This guide includes quantitative data, experimental protocols, and pathway visualizations to inform biomarker-driven therapeutic strategies.

The landscape of therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer is continually evolving. The development of novel agents such as this compound (Borestrant), an oral selective estrogen receptor degrader (SERD), offers new promise. A critical component of optimizing treatment with these targeted therapies is the identification and validation of predictive biomarkers to select patients most likely to respond. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound and its alternatives, supported by experimental data and detailed methodologies.

The Central Role of the Estrogen Receptor and ESR1 Mutations

This compound, like other SERDs such as fulvestrant, functions by binding to the estrogen receptor alpha (ERα), leading to its degradation. This mechanism of action directly targets the key driver of ER+ breast cancer. However, a significant challenge in endocrine therapy is the development of resistance. One of the most well-established mechanisms of acquired resistance to aromatase inhibitors (AIs) is the emergence of mutations in the estrogen receptor 1 gene (ESR1). These mutations can render the estrogen receptor constitutively active, independent of its ligand, estrogen.

The presence of ESR1 mutations has therefore emerged as a critical predictive biomarker for therapies that target the estrogen receptor. For patients harboring ESR1 mutations, SERDs, which degrade the mutated receptor, are often more effective than AIs, which only block estrogen production.

Comparative Efficacy of Endocrine-Based Therapies by Biomarker Status

The following tables summarize the progression-free survival (PFS) data from key clinical trials, stratifying patients by their ESR1 and PIK3CA mutation status. PIK3CA mutations are also common in ER+ breast cancer and represent another actionable target.

Treatment RegimenBiomarker SubgroupMedian Progression-Free Survival (PFS) in monthsHazard Ratio (HR) [95% CI]Reference
Fulvestrant vs. Exemestane ESR1 mutant3.9 vs. 2.40.59 [0.39-0.89][1]
ESR1 wild-type4.1 vs. 4.81.05 [0.81-1.37][1]
Fulvestrant + Palbociclib (CDK4/6i) vs. AI + Palbociclib Rising bESR1 levels11.9 vs. 5.7Not explicitly stated, but favors fulvestrant arm[2]
Abemaciclib (CDK4/6i) + Fulvestrant ESR1 mutant20.7 vs. 13.1 (vs. Fulvestrant alone)0.54[3]
ESR1 wild-type15.3 vs. 11.2 (vs. Fulvestrant alone)0.44[3]
Elacestrant (oral SERD) vs. Standard of Care (SOC) Endocrine Therapy ESR1 mutant5.5 vs. 3.30.55 [0.39-0.77][3]
Prior CDK4/6i ≥12 months + ESR1 mutant8.6 vs. 1.90.41 [0.26-0.63][3]
Alpelisib (PI3K inhibitor) + Fulvestrant vs. Placebo + Fulvestrant PIK3CA mutant11.0 vs. 5.70.65This is a well-established finding from the SOLAR-1 trial.
Gedatolisib (PI3K/mTOR inhibitor) + Palbociclib + Fulvestrant vs. Fulvestrant alone PIK3CA wild-type9.3 vs. 2.00.24 [0.17-0.35][4]
Camizestrant (oral SERD) + CDK4/6i vs. AI + CDK4/6i Emergent ESR1 mutations16.0 vs. 9.20.44 [0.31-0.60][5]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed information, please refer to the cited clinical trials.

Visualizing the Molecular Landscape

To better understand the interplay between these therapies and their targets, the following diagrams illustrate the key signaling pathways and experimental workflows.

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Therapeutics Therapeutic Intervention Estrogen Estrogen ERα (Wild-Type) ERα (Wild-Type) Estrogen->ERα (Wild-Type) Binds HSP90 HSP90 ERα (Wild-Type)->HSP90 Stabilization ERα Dimerization ERα Dimerization ERα (Wild-Type)->ERα Dimerization Dimerizes ERα (Mutant) ERα (Mutant) ERα (Mutant)->ERα Dimerization Constitutively Active ERE Estrogen Response Element Gene Transcription Gene Transcription ERE->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation ERα Dimerization->ERE Binds to This compound (SERD) This compound (SERD) This compound (SERD)->ERα (Wild-Type) Binds & Degrades This compound (SERD)->ERα (Mutant) Binds & Degrades Aromatase Inhibitor Aromatase Inhibitor Aromatase Inhibitor->Estrogen Blocks Production

Caption: ER Signaling and Therapeutic Intervention.

Biomarker_Analysis_Workflow Patient with ER+/HER2- mBC Patient with ER+/HER2- mBC Blood Collection (ctDNA) Blood Collection (ctDNA) Patient with ER+/HER2- mBC->Blood Collection (ctDNA) Liquid Biopsy Tumor Biopsy (FFPE) Tumor Biopsy (FFPE) Patient with ER+/HER2- mBC->Tumor Biopsy (FFPE) Tissue Biopsy Plasma Isolation Plasma Isolation Blood Collection (ctDNA)->Plasma Isolation DNA Extraction DNA Extraction Tumor Biopsy (FFPE)->DNA Extraction Immunohistochemistry (IHC) Immunohistochemistry (IHC) Tumor Biopsy (FFPE)->Immunohistochemistry (IHC) For ER Protein ctDNA Extraction ctDNA Extraction Plasma Isolation->ctDNA Extraction ddPCR for ESR1 ddPCR for ESR1 ctDNA Extraction->ddPCR for ESR1 Targeted Mutation Detection NGS Panel NGS Panel DNA Extraction->NGS Panel Comprehensive Genomic Profiling ER Protein Level ER Protein Level Immunohistochemistry (IHC)->ER Protein Level Treatment Decision Treatment Decision ER Protein Level->Treatment Decision ESR1 Mutation Status ESR1 Mutation Status ddPCR for ESR1->ESR1 Mutation Status ESR1 & PIK3CA Status ESR1 & PIK3CA Status NGS Panel->ESR1 & PIK3CA Status ESR1 & PIK3CA Status->Treatment Decision ESR1 Mutation Status->Treatment Decision

Caption: Biomarker Analysis Experimental Workflow.

Predictive_Biomarker_Logic cluster_Patient Patient Characteristics cluster_Biomarkers Biomarker Status cluster_Treatment Predicted Response to Treatment ER+/HER2- mBC ER+/HER2- mBC ESR1 Wild-Type ESR1 Wild-Type ER+/HER2- mBC->ESR1 Wild-Type ESR1 Mutant ESR1 Mutant ER+/HER2- mBC->ESR1 Mutant PIK3CA Wild-Type PIK3CA Wild-Type ER+/HER2- mBC->PIK3CA Wild-Type PIK3CA Mutant PIK3CA Mutant ER+/HER2- mBC->PIK3CA Mutant Aromatase Inhibitors Potential Response to Aromatase Inhibitors ESR1 Wild-Type->Aromatase Inhibitors Predicts This compound / Other SERDs Good Response to This compound / Other SERDs ESR1 Mutant->this compound / Other SERDs Predicts AI Resistance Likely Resistance to Aromatase Inhibitors ESR1 Mutant->AI Resistance Predicts PI3K Inhibitors Good Response to PI3K Inhibitors PIK3CA Mutant->PI3K Inhibitors Predicts

Caption: Logic of Biomarker-Guided Treatment Selection.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable detection of these predictive biomarkers.

Protocol 1: ESR1 Mutation Detection in Circulating Tumor DNA (ctDNA) by Droplet Digital PCR (ddPCR)
  • Blood Collection and Plasma Preparation:

    • Collect 10 mL of whole blood in EDTA or specialized ctDNA collection tubes.

    • Process blood within 2-4 hours of collection.

    • Perform a double centrifugation step (e.g., 1,600 x g for 10 minutes, followed by transfer of plasma and a second spin at 16,000 x g for 10 minutes) to minimize contamination with genomic DNA from blood cells.

    • Store plasma at -80°C until extraction.

  • ctDNA Extraction:

    • Use a commercially available ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's instructions.

    • Elute ctDNA in a small volume (e.g., 50-100 µL) of elution buffer.

    • Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit).

  • ddPCR Assay:

    • Prepare a reaction mixture containing ddPCR Supermix for Probes (No dUTP), specific TaqMan assays for wild-type ESR1 and the target mutations (e.g., D538G, Y537S), and the extracted ctDNA.

    • Generate droplets using a droplet generator (e.g., Bio-Rad QX200).

    • Perform PCR amplification on a thermal cycler with the appropriate cycling conditions.

    • Read the droplets on a droplet reader to quantify the number of positive and negative droplets for both the wild-type and mutant alleles.

  • Data Analysis:

    • Calculate the fractional abundance of the ESR1 mutation as the ratio of mutant droplets to the total number of wild-type and mutant droplets.

    • A pre-defined threshold for positivity should be established based on the assay's limit of detection.

Protocol 2: Comprehensive Genomic Profiling including ESR1 and PIK3CA by Next-Generation Sequencing (NGS)
  • Sample Preparation:

    • Extract DNA from either formalin-fixed paraffin-embedded (FFPE) tumor tissue or ctDNA as described above.

    • Quantify and assess the quality of the extracted DNA.

  • Library Preparation:

    • Use a targeted NGS panel that includes the full coding sequence of ESR1 and hotspots in PIK3CA and other relevant cancer genes.

    • Perform library preparation according to the manufacturer's protocol, which typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing:

    • Pool the prepared libraries and sequence them on a compatible NGS platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Annotate the identified variants to determine their potential clinical significance.

    • Report the presence and variant allele frequency (VAF) of any detected ESR1 and PIK3CA mutations.

Protocol 3: Estrogen Receptor (ER) Protein Expression by Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol solutions.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a protein block or normal serum.

    • Incubate the sections with a validated primary antibody against ERα (e.g., clone 1D5 or SP1) at the optimal dilution and incubation time.

    • Wash the slides in a buffer solution (e.g., PBS or TBS).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the slides.

    • Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding.

    • Counterstain with hematoxylin.

  • Scoring and Interpretation:

    • Assess the percentage of tumor cells with positive nuclear staining and the intensity of the staining.

    • According to ASCO/CAP guidelines, a tumor is considered ER-positive if at least 1% of tumor cells show positive nuclear staining.

Conclusion

The selection of therapy for patients with ER+/HER2- metastatic breast cancer is increasingly guided by the molecular characteristics of the tumor. For a novel oral SERD like this compound, the presence of ESR1 mutations is a strong predictor of efficacy, particularly in patients who have developed resistance to aromatase inhibitors. This guide provides a framework for comparing this compound with other therapeutic options based on robust biomarker data. The implementation of standardized and validated experimental protocols for biomarker detection is paramount to ensure accurate patient stratification and to realize the full potential of personalized medicine in this disease setting. As our understanding of resistance mechanisms continues to grow, so too will the repertoire of predictive biomarkers to guide the optimal use of innovative therapies like this compound.

References

A Comparative Pharmacokinetic Analysis of Zb-716 and Fulvestrant in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Zb-716 and fulvestrant, two selective estrogen receptor downregulators (SERDs) pivotal in hormone receptor-positive (HR+) breast cancer research. While both compounds effectively target the estrogen receptor (ER), their distinct structural properties lead to significant differences in their pharmacokinetic behaviors, particularly in terms of bioavailability and administration routes. This document summarizes key pharmacokinetic data, presents detailed experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for preclinical and clinical research.

Executive Summary

This compound, an analog of fulvestrant, is characterized by its oral bioavailability, a significant advantage over fulvestrant which necessitates intramuscular administration due to its poor oral absorption. This difference stems from a key structural modification: the 3-hydroxyl group of fulvestrant is replaced with a boronic acid moiety in this compound. This change effectively shields the molecule from extensive first-pass metabolism, primarily O-glucuronidation and O-sulfation, which rapidly inactivates and clears fulvestrant when administered orally.[1] Consequently, preclinical studies demonstrate that oral administration of this compound results in significantly higher plasma concentrations compared to fulvestrant administered via injection at similar dosages.[2]

Pharmacokinetic Data Comparison

The following tables summarize key pharmacokinetic parameters for this compound and fulvestrant based on preclinical studies in rodents. These data highlight the superior oral bioavailability of this compound.

ParameterThis compound (Oral Administration)Fulvestrant (Intramuscular Injection)Reference
Bioavailability Orally BioavailablePoor Oral Bioavailability[1]
Route of Administration OralIntramuscular[1]
Cmax (Maximum Concentration) ~158.12 ng/mL (10 mg/kg in rats)~8.2 µg/L (250 mg single dose in humans)[2][3]
Tmax (Time to Maximum Concentration) ~2 hours (in rats)~7 days (in humans)[2][3]
AUC (Area Under the Curve) ~1451.82 ng·h/mL (10 mg/kg in rats)~148 µg·day/L (250 mg single dose in humans)[2][3]
Half-life (t1/2) ~17.03 hours (in rats)~40 days (in humans)[2][4]

Note: Direct comparison of Cmax and AUC values should be interpreted with caution due to differences in species, dose, and administration route.

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are synthesized from multiple sources to represent standard practices in preclinical drug development.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

  • Female Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

2. Drug Formulation and Administration:

  • This compound (Oral Gavage):

    • Vehicle: A suspension of 20% Propylene Glycol (PG), 5% Solutol, and 75% of 40% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water is a suitable vehicle.

    • Procedure: Animals are fasted overnight prior to dosing. The calculated dose of this compound suspension is administered directly into the stomach using a ball-tipped gavage needle. The volume is typically 5-10 mL/kg of body weight.[5]

  • Fulvestrant (Intramuscular Injection):

    • Vehicle: A sterile, clear, colorless to yellow, viscous liquid containing Alcohol, Benzyl Alcohol, Benzyl Benzoate, and Castor Oil.

    • Procedure: The calculated dose of fulvestrant is injected slowly into the quadriceps or gluteal muscle of the hind limb using a sterile syringe and needle (typically 25-29G for rodents).[6] The injection site is cleaned with 70% ethanol prior to administration.

3. Blood Sampling:

  • Blood samples (approximately 100-200 µL) are collected via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis by LC-MS/MS:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., fulvestrant-d3).

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use liquid-liquid extraction with a solvent such as methyl tertiary butyl ether (MTBE).

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., Agilent SB-C18, 2.1 × 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive or negative ion mode, using multiple reaction monitoring (MRM) for quantification.

In Vitro Metabolic Stability Assay

1. Test System:

  • Liver microsomes from human, rat, or mouse are used to assess phase I metabolism.[3][7]

2. Incubation:

  • The test compound (this compound or fulvestrant) is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by adding a cofactor solution containing NADPH.

3. Sampling and Analysis:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

4. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and fulvestrant and the experimental workflow for a typical pharmacokinetic study.

SERD_Mechanism_of_Action cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates HSP90 HSP90 ER_Dimer ER Dimerization ER->ER_Dimer Induces Ubiquitin Ubiquitination ER->Ubiquitin Induces HSP90->ER Stabilizes (inactive) SERD This compound or Fulvestrant SERD->ER Binds & Blocks Nucleus Nucleus ER_Dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets for

Caption: Mechanism of action of this compound and fulvestrant as SERDs.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (Oral Gavage or IM Injection) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (Protein Precipitation or LLE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Calc

References

Assessing the Long-Term Efficacy of Zb-716 In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the emergence of orally bioavailable Selective Estrogen Receptor Degraders (SERDs) represents a significant advancement. This guide provides a comprehensive in vivo comparison of Zb-716 (Borestrant), a novel steroidal oral SERD, with the established injectable SERD, fulvestrant, and other next-generation oral SERDs in clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical efficacy data, experimental protocols, and the underlying signaling pathways.

Introduction to this compound and the SERD Landscape

This compound is a synthetic, steroidal, orally active antiestrogen and a prodrug of fulvestrant.[1] Its unique chemical structure, where the C3 hydroxyl group of fulvestrant is replaced with a boronic acid moiety, renders it less susceptible to first-pass metabolism, thereby conferring oral bioavailability.[1] Like fulvestrant, this compound functions as a silent antagonist of the estrogen receptor-alpha (ERα) and induces its degradation, effectively abrogating ER signaling.[1][2] This dual mechanism of action is crucial for overcoming endocrine resistance, a common challenge in the treatment of ER+ breast cancer.

The development of oral SERDs aims to improve upon the pharmacokinetic limitations of fulvestrant, which requires intramuscular injection and may lead to suboptimal ER occupancy and degradation.[3] This guide will compare the in vivo performance of this compound against fulvestrant and other promising oral SERDs, including brilanestrant (GDC-0810), elacestrant (RAD1901), camizestrant (AZD9833), and giredestrant (GDC-9545), based on available preclinical data.

Comparative In Vivo Efficacy

The long-term efficacy of this compound and its comparators has been evaluated in various preclinical xenograft models, primarily using ER+ breast cancer cell lines like MCF-7 and patient-derived xenografts (PDX). These models are crucial for assessing anti-tumor activity in a setting that mimics human physiology.

This compound vs. Fulvestrant

Preclinical studies have consistently demonstrated the superior in vivo efficacy of orally administered this compound compared to injected fulvestrant in inhibiting tumor growth in mouse xenograft models.[4][5] This enhanced efficacy is largely attributed to this compound's significantly higher oral bioavailability.[4]

Table 1: Comparative Efficacy of this compound and Fulvestrant in Xenograft Models

ParameterThis compoundFulvestrantXenograft ModelReference
Dose and Administration 5 mg/kg, PO, daily200 mg/kg, s.c., weeklyPatient-Derived Xenograft (ER+/PR+/HER2-)[4]
Tumor Growth Inhibition Superior to fulvestrantStandard comparatorPatient-Derived Xenograft (ER+/PR+/HER2-)[4]
Dose and Administration 10 mg/kg and 30 mg/kg, PO, daily200 mg/kg, s.c., weeklyMCF-7[4]
Tumor Growth Inhibition More effective at both dosesStandard comparatorMCF-7[4]
Comparison with Other Oral SERDs

Several other oral SERDs are in various stages of clinical development, each with a unique preclinical profile. Direct head-to-head in vivo comparisons with this compound are limited in publicly available literature. However, data from independent studies on their efficacy in similar xenograft models provide a basis for an indirect comparison.

Table 2: In Vivo Efficacy of Next-Generation Oral SERDs in ER+ Breast Cancer Xenograft Models

CompoundDose and AdministrationXenograft ModelKey Efficacy FindingsReference(s)
Brilanestrant (GDC-0810) 30 and 100 mg/kg, p.o.Tamoxifen-sensitive MCF-7100 mg/kg/day led to tumor regression of >50%.[6][7]
Elacestrant (RAD1901) 30 mg/kg and 60 mg/kg, p.o., dailyMCF-7Induced complete tumor growth inhibition after four weeks.[2]
Camizestrant (AZD9833) 3 mg/kg, p.o.ESR1wt PDX modelAchieved maximal anti-tumor effect.[8]
Camizestrant (AZD9833) 10 mg/kg, p.o.D538G ESR1m modelRequired for maximal anti-tumor effect.[8]
Giredestrant (GDC-9545) Low doses, p.o.ESR1 Y537S mutant PDX and wild-type ERα tumor modelInduced tumor regressions as a single agent and in combination with a CDK4/6 inhibitor.[9]

Pharmacokinetic Profiles

The improved efficacy of oral SERDs is intrinsically linked to their pharmacokinetic properties, which allow for sustained and higher drug exposure compared to intramuscular fulvestrant.

Table 3: Comparative Pharmacokinetic Parameters

CompoundSpeciesDose and AdministrationCmax (ng/mL)AUC (ng·h/mL)T1/2 (hours)Oral Bioavailability (%)Reference(s)
This compound Rat10 mg/kg, single oral gavage158.121451.8217.03Not specified[4]
This compound Mouse10 mg/kg, oral>100Not specifiedNot specified~10 times higher plasma peak concentration than s.c. fulvestrant[10]
Fulvestrant Mouse~10 mg/kg, s.c. injection~20Not specifiedNot specifiedNot applicable[4]
Brilanestrant (GDC-0810) Multiple speciesNot specifiedNot specifiedNot specifiedNot specified40-60%[6]

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, detailed and standardized experimental protocols are essential.

Establishment of Xenograft Models

Cell Line-Derived Xenografts (CDX) - MCF-7 Model:

  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS and penicillin/streptomycin) under standard conditions (37°C, 5% CO2).

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with PBS, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.

  • Implantation: Female immunodeficient mice (e.g., BALB/c nude or NSG) are anesthetized. The cell suspension is subcutaneously injected into the flank or orthotopically into the mammary fat pad.

  • Estrogen Supplementation: To support the growth of these ER+ cells, a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) is often implanted subcutaneously a few days prior to or at the time of cell injection.

Patient-Derived Xenografts (PDX):

  • Tumor Acquisition: Fresh tumor tissue from a patient with ER+ breast cancer is obtained under sterile conditions following informed consent.

  • Tumor Fragmentation: The tumor tissue is mechanically minced into small fragments (approximately 2-3 mm³).

  • Implantation: Immunodeficient mice (often highly immunodeficient strains like NSG) are anesthetized. A small incision is made, and a tumor fragment is implanted subcutaneously into the flank or orthotopically into the cleared mammary fat pad.

  • Estrogen Supplementation: Similar to the CDX model, an estradiol pellet is implanted to support tumor growth.

  • Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it can be excised and passaged into new cohorts of mice for expansion and subsequent efficacy studies.

Drug Administration
  • This compound and other oral SERDs: Typically administered daily via oral gavage. The drug is formulated in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).

  • Fulvestrant: Administered via subcutaneous or intramuscular injection, usually on a weekly or bi-weekly schedule. It is often formulated in an oil-based vehicle.

Assessment of Tumor Growth
  • Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using a digital caliper.

  • Tumor Volume Calculation: Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[11]

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of differences in tumor growth between the treatment and control groups.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the endpoint, tumors are often excised for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of action and the study design.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling and SERD Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα-HSP90 Complex Estrogen->ERa_inactive Binds & displaces HSP90 ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasomal Degradation ERa_inactive->Proteasome Induces Degradation ERE Estrogen Response Element (DNA) ERa_active->ERE Nuclear Translocation & Binding Zb716 This compound (Oral SERD) Zb716->ERa_inactive Binds & Antagonizes Zb716->ERa_active Prevents Dimerization Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Estrogen signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow In Vivo Efficacy Assessment Workflow Start Start Xenograft_Model Establish Xenograft Model (CDX or PDX) Start->Xenograft_Model Tumor_Growth Allow Tumors to Reach Palpable Size Xenograft_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (this compound, Fulvestrant, etc.) Randomization->Treatment Monitoring Monitor Tumor Growth (Caliper Measurements) Treatment->Monitoring Repeatedly Endpoint Reach Study Endpoint Monitoring->Endpoint Analysis Excise Tumors for Ex Vivo Analysis Endpoint->Analysis Data_Analysis Analyze Data & Report Findings Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing in vivo efficacy.

Conclusion

The preclinical data strongly support the long-term in vivo efficacy of this compound in ER+ breast cancer models, demonstrating superiority over the current standard-of-care SERD, fulvestrant. This advantage is primarily driven by its excellent oral bioavailability, leading to higher and more sustained drug exposure. While direct comparative data with other next-generation oral SERDs are still emerging, the existing preclinical evidence for compounds like brilanestrant, elacestrant, camizestrant, and giredestrant also shows significant promise in overcoming the limitations of fulvestrant. For researchers and drug development professionals, the choice of an optimal oral SERD for further investigation will likely depend on a comprehensive evaluation of not only efficacy but also safety profiles, drug-drug interaction potential, and performance in models of acquired resistance. The detailed methodologies and comparative data presented in this guide aim to provide a solid foundation for such assessments.

References

Oral Zb-716 Demonstrates Superiority Over Injectable Fulvestrant in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the potential of oral Zb-716 to overcome the limitations of injectable fulvestrant for the treatment of estrogen receptor-positive (ER+) breast cancer. Enhanced oral bioavailability of this compound translates to superior tumor growth inhibition in xenograft models, positioning it as a promising next-generation endocrine therapy.

For researchers and drug development professionals in the oncology space, the quest for more effective and patient-friendly therapies is paramount. This guide provides a detailed comparison of the novel oral selective estrogen receptor downregulator (SERD), this compound, and the established injectable SERD, fulvestrant. By examining key preclinical data and experimental methodologies, this document aims to validate the potential superiority of this compound.

Mechanism of Action: A Shared Path to ER Degradation

Both this compound and fulvestrant are pure antiestrogens that function as SERDs. Their primary mechanism of action involves binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1] This leads to a reduction in the overall levels of ERα within cancer cells, thereby abrogating estrogen-driven signaling pathways that promote tumor growth.[1][2] this compound, a structural analog of fulvestrant, was specifically designed to retain this potent ERα-degrading activity while incorporating a modification to enhance its oral bioavailability.[3]

Below is a diagram illustrating the signaling pathway of ERα and the mechanism of action of SERDs like this compound and fulvestrant.

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha_dimer ERα Dimer ERE Estrogen Response Element (ERE) ER_alpha_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binds & Activates ER_alpha->ER_alpha_dimer Dimerization & Nuclear Translocation Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation Zb716_Fulvestrant This compound / Fulvestrant Zb716_Fulvestrant->ER_alpha Binds & Induces Conformational Change Degraded_ER Degraded ERα Proteasome->Degraded_ER Degrades

Estrogen receptor signaling and SERD mechanism of action.

Comparative Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have consistently demonstrated that this compound exhibits in vitro potency comparable to fulvestrant in ER+ breast cancer cell lines. However, the key differentiator lies in its in vivo performance, largely attributed to its superior pharmacokinetic profile.

In Vitro Potency

Both compounds effectively inhibit the proliferation of ER+ breast cancer cells and promote the degradation of the ERα protein. The following table summarizes key in vitro metrics.

ParameterThis compoundFulvestrantCell LineReference
ERα Binding Affinity (IC50) 4.1 nM3.8 nMNot Specified[3][4]
Cell Growth Inhibition (IC50) 3.2 nM1.5 nMMCF-7[4]
ERα Downregulation (IC50) 12.7 nM8.5 nMT47D/PKCα[3]
In Vivo Superiority in Xenograft Models

The enhanced oral bioavailability of this compound leads to significantly greater tumor growth inhibition in mouse xenograft models compared to subcutaneously administered fulvestrant.

ParameterOral this compoundInjectable FulvestrantXenograft ModelReference
Tumor Growth Inhibition SuperiorStandardMCF-7[4]
Tumor Growth Inhibition SuperiorStandardPatient-Derived Xenograft (PDX)[4]

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of these compounds.

Xenograft_Workflow start Start implant Implant ER+ Breast Cancer Cells (e.g., MCF-7) into Nude Mice start->implant tumor_growth Allow Tumors to Establish and Reach a Predefined Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment: - Oral this compound - Injectable Fulvestrant - Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached (e.g., Predetermined Tumor Size or Time) monitor->endpoint collect Collect Tumors and Plasma for Analysis endpoint->collect analyze Analyze Tumor ERα Levels and Drug Concentrations collect->analyze end End analyze->end

Experimental workflow for in vivo xenograft studies.

Pharmacokinetic Profile: The Oral Advantage

The fundamental advantage of this compound lies in its vastly improved oral bioavailability compared to fulvestrant, which is poorly absorbed when administered orally and thus requires intramuscular injection.

ParameterOral this compound (10 mg/kg in rats)Injectable Fulvestrant (similar dosage in animals)Reference
Administration Route OralIntramuscular[5]
Peak Plasma Concentration (Cmax) > 100 ng/mL~20 ng/mL[5]
Area Under the Curve (AUC) 1451.82 ng/ml*hNot directly comparable due to different administration routes and species in available data, but significantly lower.[5]
Time to Peak (Tmax) 2 hoursNot applicable[5]
Half-life (t1/2) 17.03 hours~40 days (in humans)[5]

The boronic acid modification in this compound is credited with reducing first-pass metabolism, a major contributor to fulvestrant's poor oral bioavailability.[3][6] This chemical modification allows for greater systemic exposure when administered orally, leading to the enhanced efficacy observed in preclinical models.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and fulvestrant.

Cell Viability Assay
  • Objective: To determine the concentration-dependent effect of the compounds on cancer cell proliferation.

  • Method:

    • Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound or fulvestrant.

    • Incubate for a specified period (e.g., 5-7 days).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50).

Western Blot for ERα Degradation
  • Objective: To quantify the degradation of the ERα protein following treatment.

  • Method:

    • Treat ER+ breast cancer cells with this compound or fulvestrant for a defined time.

    • Lyse the cells to extract total protein.[7]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.[7]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]

    • Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[7]

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.[8]

Murine Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Method:

    • Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[9]

    • Supplement the mice with estrogen to support tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally and fulvestrant via subcutaneous or intramuscular injection according to the study protocol.

    • Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, drug concentration).

Pharmacokinetic Analysis
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Method:

    • Administer a single dose of this compound (orally) or fulvestrant (intramuscularly) to rodents.

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and analyze its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]

Conclusion

The available preclinical data strongly supports the superiority of oral this compound over injectable fulvestrant. While both compounds exhibit a similar mechanism of action and in vitro potency, the significantly enhanced oral bioavailability of this compound translates to a more favorable pharmacokinetic profile and superior in vivo efficacy in tumor models. These findings underscore the potential of this compound as a more convenient and potentially more effective treatment option for patients with ER+ breast cancer. Further clinical investigation is warranted to confirm these promising preclinical results in human subjects.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Zb-716

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Zb-716 (Borestrant/Fulvestrant-3-boronic acid).

This document provides immediate and essential safety protocols for laboratory personnel working with this compound, a potent oral Selective Estrogen Receptor Degrader (SERD). Given the cytotoxic potential of this class of compounds, strict adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. The following procedures are based on the known hazards of the parent compound, Fulvestrant, and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent all routes of exposure, including inhalation, skin and eye contact, and ingestion. A multi-layered PPE approach is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles of the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.Minimizes the risk of inhaling fine particles or aerosols of the potent compound.
Body Protection A disposable, solid-front gown with long sleeves and elastic cuffs.Provides a barrier against contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread outside the laboratory.

Safe Handling Procedures

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure all materials are present Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Move to containment Reconstitute Reconstitute Weigh Compound->Reconstitute Use appropriate solvent Aliquot Aliquot Reconstitute->Aliquot Label vials clearly Decontaminate Surfaces Decontaminate Surfaces Aliquot->Decontaminate Surfaces After handling is complete Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Follow proper doffing procedure Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Segregate waste streams

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1 before entering the designated handling area.

    • Prepare the work surface within the containment unit by lining it with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (e.g., vials, pipettes, solvent) within the containment unit to minimize movement in and out of the area.

  • Handling:

    • Carefully weigh the required amount of this compound powder.

    • Reconstitute the compound by slowly adding the appropriate solvent to the vial to avoid splashing.

    • Aliquot the solution into clearly labeled storage vials.

  • Post-Handling:

    • Decontaminate all surfaces and equipment within the containment unit using a suitable deactivating agent or a detergent solution followed by a water rinse.

    • Carefully doff PPE, starting with outer gloves, then the gown, shoe covers, and inner gloves, to avoid self-contamination.

    • Dispose of all contaminated materials in designated hazardous waste containers.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.

Table 2: this compound Waste Disposal Plan

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container for cytotoxic waste (e.g., yellow bin).Includes contaminated gloves, gowns, shoe covers, bench paper, and vials.
Liquid Waste Labeled, sealed, and leak-proof container for hazardous chemical waste.Includes unused solutions and rinsates from decontamination.
Sharps Waste Labeled, puncture-proof sharps container.Includes needles, syringes, and contaminated glassware.

Disposal Workflow:

Handling Complete Handling Complete Segregate Waste Segregate Waste Handling Complete->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Contaminated PPE, vials, etc. Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Unused solutions, rinsates Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Needles, glass Package for Disposal Package for Disposal Solid Waste->Package for Disposal Liquid Waste->Package for Disposal Sharps Waste->Package for Disposal Arrange for Pickup Arrange for Pickup Package for Disposal->Arrange for Pickup Follow institutional EH&S procedures

Caption: Logical flow for the disposal of this compound waste.

Never dispose of this compound or its waste down the drain or in the regular trash. All waste must be collected by a certified hazardous waste disposal service in accordance with local, state, and federal regulations. Ensure all waste containers are clearly labeled with the contents and associated hazards.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zb-716
Reactant of Route 2
Zb-716

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.